Fmoc-Cit-PAB-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTCNJJDJZRXCX-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Cit-PAB-OH: A Key Linker in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cit-PAB-OH is a specialized chemical linker molecule that plays a crucial role in the development of targeted therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in facilitating the conditional release of therapeutic payloads. The citrulline-p-aminobenzyl alcohol (Cit-PAB) moiety forms a cathepsin B-cleavable dipeptide linker, designed to be stable in systemic circulation but to be efficiently cleaved by lysosomal proteases upon internalization into target tumor cells. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for controlled, sequential synthesis of complex drug-linker constructs.
Chemical Structure and Properties
This compound is a peptide linker characterized by an Fmoc-protected amine and a citrulline residue. The Fmoc group can be removed under basic conditions to yield a free amine, which is then available for further conjugation reactions.[1][2][3][4]
Chemical Structure:
-
Name: this compound[1]
-
Synonyms: (S)-(9H-Fluoren-9-yl)methyl [1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-5-ureidopentan-2-yl]carbamate, Nα-Fmoc-L-citrulline (4-Hydroxymethyl)phenylamide
-
Molecular Formula: C28H30N4O5
-
Molecular Weight: 502.6 g/mol
-
CAS Number: 870487-04-0
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | |
| Purity | >96% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C |
Application in Antibody-Drug Conjugates (ADCs)
The primary application of this compound is as a component of cleavable linkers in ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a critical component that connects the antibody to the payload and dictates the stability and release mechanism of the drug.
The Val-Cit-PAB linker, a close analog of Cit-PAB, is a well-established cathepsin B-cleavable linker used in several approved ADCs. Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage mechanism allows for the selective release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.
Mechanism of Action:
The following diagram illustrates the general mechanism of an ADC utilizing a cathepsin-cleavable linker like one derived from this compound.
Caption: Mechanism of action for an ADC with a cathepsin-cleavable linker.
Experimental Protocols
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to enable the conjugation of the linker to other molecules. This is typically achieved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound in DMF to a concentration of 0.2 M.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the DMF and excess piperidine under reduced pressure.
-
Co-evaporate the residue with DMF multiple times to ensure complete removal of piperidine.
-
The resulting residue, H-Cit-PAB-OH, can be washed with dichloromethane and dried under vacuum.
Synthesis of a Dipeptide Linker (Fmoc-Val-Cit-PAB-OH)
This protocol describes the synthesis of the commonly used Fmoc-Val-Cit-PAB-OH linker, illustrating the use of the deprotected H-Cit-PAB-OH.
Materials:
-
H-Cit-PAB-OH (prepared as described above)
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-valine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the dried H-Cit-PAB-OH residue in DMF to a concentration of 0.1 M.
-
Add 1.1 equivalents of Fmoc-Val-OSu to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the DMF under reduced pressure.
-
The crude product can be purified by silica gel flash column chromatography using a methanol/dichloromethane gradient to yield Fmoc-Val-Cit-PAB-OH as a white solid.
Quantitative Data
The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. The following tables summarize representative data for Val-Cit-PAB linkers, which are structurally and functionally similar to Cit-PAB linkers.
Table 1: Cathepsin B Cleavage Kinetics of Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Table 2: Plasma Stability of Val-Cit-PAB Linkers
| Linker Configuration | Released Payload in Mouse Plasma (%) | Species-Specific Instability | Reference(s) |
| Val-Cit-PAB | Can be significant | Susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, but more stable in human plasma. | |
| Exo-cleavable EVC linker | Reduced premature release | Designed to improve stability in rodent plasma while maintaining cathepsin B cleavability. |
ADC Development Workflow
The development of an ADC using a cleavable linker like this compound involves a multi-step process, from linker synthesis to the final evaluation of the conjugate.
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.
Conclusion
This compound is a valuable and versatile building block in the construction of advanced drug delivery systems, particularly antibody-drug conjugates. Its key features—the Fmoc-protecting group for controlled synthesis and the cathepsin B-cleavable citrulline-PAB linker for targeted drug release—make it an important tool for researchers and drug developers. Understanding its chemical properties, reaction protocols, and role in the broader context of ADC development is essential for the successful design and implementation of next-generation targeted therapies.
References
An In-Depth Technical Guide to the Fmoc-Cit-PAB-OH Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, synthesis, and evaluation of the Fmoc-Cit-PAB-OH linker, a critical component in the design of Antibody-Drug Conjugates (ADCs). This document details the role of each constituent of the linker, the process of drug release, and the experimental protocols necessary for its characterization.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.
Cleavable linkers are designed to be stable in the bloodstream but are readily cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH. The this compound linker is a protease-cleavable linker system designed for specific release within the lysosome of cancer cells.
The this compound Linker: Structure and Components
The this compound linker is a multi-component system designed for controlled payload release. Although the valine-citrulline (Val-Cit) dipeptide is more commonly documented, the citrulline-only linker operates under a similar principle. The key components are:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the amine functionality. It is utilized during synthesis to control reactivity and is removed in the final steps of ADC construction.
-
Cit (Citrulline): A non-proteinogenic amino acid that serves as the recognition site for cleavage by lysosomal proteases, most notably Cathepsin B. It occupies the P1 position in the enzyme's active site.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the citrulline, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the attached payload in its unmodified, active form.
-
OH (Hydroxyl group): The reactive site on the PAB spacer where the cytotoxic payload is conjugated, typically forming a carbamate linkage.
Mechanism of Action: From Internalization to Payload Release
The therapeutic action of an ADC utilizing a Cit-PAB linker is a multi-step process that ensures targeted drug delivery and minimizes off-target toxicity.
-
Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and internalized into an endosome.[1]
-
Lysosomal Trafficking: The endosome containing the ADC complex matures and fuses with a lysosome. The lysosome is an organelle containing a variety of hydrolytic enzymes and maintains an acidic environment (pH 4.5-5.5).
-
Enzymatic Cleavage: Within the lysosome, the cysteine protease Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl (PAB) spacer.[2][3] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal proteases like cathepsins S, L, and F may also contribute.[2]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond exposes a free aniline nitrogen on the PAB spacer. This triggers a rapid and irreversible electronic cascade known as 1,6-elimination.[4] This self-immolative process results in the fragmentation of the PAB spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide. The released payload is then free to exert its cell-killing effect, for instance, by disrupting microtubule dynamics.
Quantitative Data and Performance Comparison
The selection of a linker is a critical decision in ADC design, impacting stability, efficacy, and the therapeutic window. While much of the available quantitative data focuses on the Val-Cit dipeptide linker, it provides a crucial benchmark for understanding the performance of related structures like Cit-PAB.
Plasma Stability
An ideal linker must be highly stable in systemic circulation to prevent premature payload release and associated off-target toxicity. The Val-Cit linker has demonstrated excellent stability in human plasma.
| Linker Type | Species | Half-life (t₁/₂) | Reference(s) |
| Val-Cit-PABC-MMAE | Mouse | ~144 hours (6.0 days) | |
| Val-Cit-PABC-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | |
| Val-Cit-MMAE | Mouse Serum | 11.2 hours | |
| EVCit-MMAF | Mouse | ~12 days | |
| Val-Cit | Human Plasma | >7 days |
Note: The stability of the Val-Cit linker is notably lower in rodent plasma due to susceptibility to the carboxylesterase Ces1c, a factor that must be considered in preclinical model selection. Adding a glutamic acid residue to create an EVCit linker has been shown to dramatically improve stability in mouse models.
Enzymatic Cleavage Kinetics
The efficiency of payload release is determined by the kinetics of enzymatic cleavage. While specific kinetic data for a Cit-PAB linker is not widely published, studies on Cathepsin B substrate specificity provide valuable insights. Cathepsin B exhibits a preference for hydrophobic amino acids like Phenylalanine or Valine in the P2 position (the residue preceding the cleaved bond). A linker lacking a P2 residue, such as a Cit-PAB linker, is expected to be cleaved less efficiently than a Val-Cit-PAB linker. This could result in a slower rate of payload release within the lysosome.
The table below presents illustrative kinetic parameters for the cleavage of related peptide linkers by Cathepsin B.
| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Note: The values presented in this table are illustrative and derived from model systems. Actual values will vary depending on the specific ADC construct and experimental conditions.
In Vitro Cytotoxicity
The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
| ADC | Cell Line (Antigen) | IC₅₀ | Reference(s) |
| Brentuximab Vedotin (Val-Cit-MMAE) | GCT27 (CD30+) | 219.5 ng/mL | |
| Brentuximab Vedotin (Val-Cit-MMAE) | Various PEL cell lines (CD30+) | Significant decrease in proliferation | |
| Generic ADC (Val-Cit-MMAE) | GD2-high cell lines | <1 nM |
Note: IC₅₀ values are highly dependent on the target antigen expression level, the specific payload, and the cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound linker and ADCs constructed with it.
Synthesis of this compound
This protocol outlines the synthesis of the this compound linker building block.
Materials:
-
L-Citrulline
-
Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
-
Sodium Bicarbonate
-
p-aminobenzyl alcohol (PABOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DME (1,2-Dimethoxyethane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Fmoc Protection of L-Citrulline (Fmoc-Cit-OH): a. Dissolve L-Citrulline (1.1 equiv) and sodium bicarbonate (2.2 equiv) in water. b. Add an equal volume of DME, followed by Fmoc-Cl (1.0 equiv). c. Stir at room temperature for 24 hours. d. Remove DME under reduced pressure and extract the aqueous solution with EtOAc to remove impurities. e. Acidify the aqueous layer and extract the Fmoc-Cit-OH product. Dry and concentrate to yield the protected amino acid.
-
Coupling of Fmoc-Cit-OH with PABOH: a. Dissolve Fmoc-Cit-OH (1.0 equiv) and PABOH (1.2-3.0 equiv) in DMF. b. Add DIPEA (1.0-2.0 equiv) and stir for 30 minutes at room temperature. c. Add HATU (1.1-1.2 equiv) as a coupling reagent. d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). e. Purify the product, Fmoc-Cit-PABOH, by silica gel flash column chromatography.
In Vitro Cathepsin B Cleavage Assay (LC-MS Based)
This protocol quantifies the release of the payload from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC construct (e.g., Antibody-Linker-Payload)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS system
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS). b. Activate Cathepsin B by pre-incubating it in Activation Buffer for 15 minutes at room temperature.
-
Enzymatic Reaction: a. In a microcentrifuge tube, combine the ADC (to a final concentration of ~1 µM) with the pre-warmed Assay Buffer. b. Initiate the reaction by adding activated Cathepsin B (to a final concentration of ~20 nM). c. Incubate the reaction at 37°C.
-
Time Points and Quenching: a. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding 3-4 volumes of cold Quenching Solution.
-
Sample Preparation and Analysis: a. Centrifuge the quenched samples to precipitate the antibody and enzyme. b. Collect the supernatant containing the released payload. c. Analyze the supernatant by LC-MS/MS to quantify the amount of free payload released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the potency (IC₅₀) of an ADC on antigen-positive cancer cells.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload stock solutions
-
Sterile, flat-bottom 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the antigen-positive cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. b. Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the different concentrations of the test articles to the respective wells. Include untreated control wells. c. Incubate the plate for a period that allows for internalization, cleavage, and drug action (typically 72-120 hours).
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium. b. Add 150 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker) to dissolve the formazan crystals.
-
Absorbance Measurement and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control. c. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
ADC Internalization and Lysosomal Colocalization Assay
This protocol uses confocal microscopy to visualize the internalization of an ADC and its trafficking to the lysosome.
Materials:
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 647)
-
Antigen-positive cell line
-
Lysosomal marker (e.g., LysoTracker Red DND-99)
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
Confocal microscope
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding: a. Seed cells on glass-bottom imaging dishes and allow them to adhere overnight.
-
ADC Incubation: a. Treat the cells with the fluorescently labeled ADC at a suitable concentration (e.g., 1-5 µg/mL) in culture medium. b. Incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to allow for internalization.
-
Staining: a. In the last 30-60 minutes of the ADC incubation, add the LysoTracker probe to the medium to stain lysosomes. b. In the final 10-15 minutes, add the nuclear stain.
-
Imaging: a. Wash the cells gently with pre-warmed PBS or live-cell imaging medium. b. Acquire images using a confocal microscope with appropriate laser lines and filters for the ADC fluorophore, LysoTracker, and nuclear stain.
-
Analysis: a. Analyze the images to observe the internalization of the ADC (red signal) and its colocalization with lysosomes (green signal), which will appear as yellow puncta in the merged image. Quantitative colocalization analysis can be performed using image analysis software.
Conclusion
The this compound linker system represents a sophisticated strategy for achieving tumor-specific drug release in Antibody-Drug Conjugates. Its mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade. A thorough understanding of this mechanism, supported by robust quantitative data from the detailed experimental protocols provided, is essential for the rational design and optimization of the next generation of safe and effective ADCs. While the Val-Cit linker is more extensively studied, the principles governing its behavior provide a strong foundation for the development and characterization of ADCs utilizing the Cit-PAB linker.
References
The Pivotal Role of the p-Aminobenzyl Alcohol (PAB) Group in Fmoc-Cit-PAB-OH for Advanced Drug Delivery
For Immediate Release
In the intricate world of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the molecular architecture of linker systems is paramount to therapeutic success. At the heart of many clinically relevant linkers lies the Fmoc-Cit-PAB-OH moiety, a cornerstone for controlled payload release. A deep dive into its structure reveals the critical function of the p-Aminobenzyl alcohol (PAB) group as a self-immolative spacer, ensuring the precise and efficient liberation of therapeutic agents within target cells.
This compound is a heterobifunctional linker comprised of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a citrulline (Cit) amino acid, and the p-aminobenzyl alcohol (PAB) spacer. While the Fmoc group serves as a temporary shield during synthesis and the citrulline residue acts as a recognition site for specific enzymes, it is the PAB group that orchestrates the final, crucial step of drug release.
The primary role of the PAB group is to act as a stable, yet triggerable, bridge between the cleavable peptide portion of the linker (in this case, often a Valine-Citrulline dipeptide to which this compound can be attached) and the cytotoxic payload. In the stable circulatory environment of the bloodstream, the PAB linker remains intact, preventing premature release of the toxic drug and minimizing off-target side effects.
The elegantly designed release mechanism is initiated once the ADC is internalized by a cancer cell and trafficked to the lysosome. Within this acidic organelle, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the peptide bond of the Valine-Citrulline dipeptide.[1] This enzymatic cleavage is the specific trigger that activates the self-immolative nature of the PAB group.
Upon cleavage of the peptide linker, an unstable aniline intermediate is formed at the PAB moiety. This triggers a spontaneous and rapid 1,6-elimination reaction.[2] This electronic cascade results in the fragmentation of the PAB spacer, leading to the formation of azaquinone methide and the release of the unmodified, fully active cytotoxic drug.[2] This "self-immolation" is a critical feature, as it ensures that the released drug is free of any linker remnants that might impair its therapeutic activity.
Quantitative Insights into Linker Performance
The stability and cleavage kinetics of the linker system are critical parameters in ADC design. While specific kinetic data can be proprietary and payload-dependent, the following table summarizes representative data for Val-Cit-PAB based linkers, illustrating their performance characteristics.
| Parameter | Value | Conditions | Source |
| Plasma Stability (Half-life) | > 7 days | Human Plasma | [3] |
| Plasma Stability (Half-life) | Unstable (cleaved by Ces1c) | Mouse Plasma | |
| Cathepsin B Cleavage | Rapid | In vitro enzymatic assay | |
| PAB Self-immolation Rate | Very fast (spontaneous) | Post-enzymatic cleavage |
Experimental Protocols
Synthesis and Purification of this compound
A general procedure for the synthesis of this compound involves the coupling of Fmoc-protected L-Citrulline with p-aminobenzyl alcohol.
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-L-Citrulline (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Add DIC (1.1 equivalents) to the solution and stir for 15 minutes at 0°C.
-
Add a solution of p-aminobenzyl alcohol (1 equivalent) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to yield this compound as a solid.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit-PAB linker to enzymatic cleavage.
Materials:
-
ADC construct with a Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent.
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Initiate the cleavage reaction by adding the ADC to the activated Cathepsin B solution to a final concentration of approximately 10 µM ADC and 50 nM enzyme.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and quench the enzymatic activity by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
Visualizing the Mechanism and Workflow
To further elucidate the critical processes involving the PAB group, the following diagrams illustrate the signaling pathway of drug release and a typical experimental workflow.
Caption: Signaling pathway of ADC-mediated drug release.
Caption: Experimental workflow for synthesis and cleavage analysis.
References
A Comprehensive Technical Guide to the Synthesis of Fmoc-Cit-PAB-OH from L-Citrulline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for Fmoc-Cit-PAB-OH, a critical linker component in the development of antibody-drug conjugates (ADCs), starting from the amino acid L-citrulline. This document provides a thorough overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and characterization of this key molecule.
Introduction
This compound is a valuable bifunctional linker that incorporates a protease-cleavable Val-Cit (valine-citrulline) dipeptide moiety and a self-immolative p-aminobenzyl alcohol (PAB) spacer. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the citrulline residue allows for its selective removal during peptide synthesis. This linker is integral to the design of ADCs, where it connects a cytotoxic payload to a monoclonal antibody, ensuring targeted drug delivery to cancer cells. The synthesis of this compound from L-citrulline is a crucial process for the advancement of ADC technology.
This guide outlines a reliable and efficient two-step synthesis pathway:
-
Fmoc Protection of L-Citrulline: The amine group of L-citrulline is protected with an Fmoc group to yield Nα-Fmoc-L-citrulline (Fmoc-Cit-OH).
-
Coupling with p-Aminobenzyl Alcohol (PAB-OH): The carboxyl group of Fmoc-Cit-OH is coupled with the amino group of p-aminobenzyl alcohol to form the final product, this compound.
Synthesis Pathway Overview
The synthesis of this compound from L-citrulline is a well-established two-step process. The first step involves the protection of the α-amino group of L-citrulline with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting L-citrulline with an Fmoc-donating reagent such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The resulting Fmoc-Cit-OH is then isolated and purified.
The second step is an amide bond formation between the carboxylic acid of Fmoc-Cit-OH and the aniline amine of p-aminobenzyl alcohol (PAB-OH). This peptide coupling reaction is facilitated by a coupling agent to activate the carboxylic acid. Common coupling reagents for this step include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or a combination of a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) with an additive such as HOBt (Hydroxybenzotriazole). The final product, this compound, is then purified, typically by silica gel chromatography.
Below is a diagram illustrating the logical workflow of the synthesis.
Quantitative Data Summary
The following table summarizes the typical yields reported for each step of the synthesis of this compound. These values are compiled from various literature sources and may vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactants | Product | Reported Yield (%) | Reference |
| 1. Fmoc Protection of L-Citrulline | L-Citrulline, Fmoc-Cl/Fmoc-OSu | Fmoc-Cit-OH | >95 | [1] |
| 2. Coupling of Fmoc-Cit-OH with PAB-OH | Fmoc-Cit-OH, p-Aminobenzyl Alcohol, HATU/DIPEA | This compound | 60-80 | [1] |
Experimental Protocols
Step 1: Synthesis of Nα-Fmoc-L-Citrulline (Fmoc-Cit-OH)
This protocol describes the protection of the α-amino group of L-citrulline using Fmoc-chloride.
Materials:
-
L-Citrulline
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolve L-citrulline (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.2 eq).
-
To this solution, add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane. The ratio of dioxane to water should be approximately 1:1.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
After the reaction is complete (monitored by TLC), acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane to afford Fmoc-Cit-OH as a white solid.
Step 2: Synthesis of this compound
This protocol details the coupling of Fmoc-Cit-OH with p-aminobenzyl alcohol using HATU as the coupling agent.
Materials:
-
Nα-Fmoc-L-citrulline (Fmoc-Cit-OH)
-
p-Aminobenzyl alcohol (PAB-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Cit-OH (1.0 eq) in anhydrous DMF.
-
To this solution, add p-aminobenzyl alcohol (1.2 eq), followed by DIPEA (2.0 eq).
-
Stir the mixture for a few minutes, then add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a mixture of dichloromethane and methanol.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane to yield this compound as a white or off-white solid.
Characterization
The identity and purity of the synthesized Fmoc-Cit-OH and this compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical purity of >95% is expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final products.
-
Fmoc-Cit-OH (C₂₁H₂₃N₃O₅): Expected [M+H]⁺ ≈ 398.17 g/mol
-
This compound (C₂₈H₃₀N₄O₅): Expected [M+H]⁺ ≈ 503.23 g/mol
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products. The spectra should be consistent with the assigned structures.
Visualization of the Synthesis Pathway
The following diagram, generated using Graphviz, illustrates the chemical transformations in the synthesis of this compound from L-citrulline.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from L-citrulline. The described two-step pathway, involving Fmoc protection followed by a peptide coupling reaction, is a robust and efficient method for obtaining this key linker for ADC development. By following the detailed experimental protocols and utilizing the provided characterization methods, researchers can confidently synthesize and verify the quality of this compound for their drug development programs.
References
The Lynchpin of Targeted Drug Delivery: A Technical Guide to the Fmoc-Cit-PAB-OH Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) hinges on the precise and controlled release of cytotoxic payloads within target cells. Central to this mechanism is the linker, a chemical bridge that ensures stability in circulation and timely liberation of the drug. This technical guide provides an in-depth exploration of a key component in many successful ADCs: the Fmoc-Cit-PAB-OH moiety, a cornerstone of the self-immolative linker system. We will delve into its mechanism of action, synthesis, and the critical experimental protocols for its evaluation.
Core Mechanism: Enzymatic Cleavage and Self-Immolation
The this compound unit is an integral part of the broader Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker system. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a crucial protecting group during the chemical synthesis of the linker-payload construct.[1] The core functionality of this system relies on a two-step intracellular process:
-
Enzymatic Cleavage: Following the internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[2][3] The acidic environment of the lysosome contains a high concentration of proteases, notably Cathepsin B, which is often overexpressed in tumor cells.[3][4] Cathepsin B selectively recognizes and cleaves the amide bond between the valine and citrulline residues of the linker. While Cathepsin B is considered the primary enzyme, some studies suggest other cathepsins (K, L, and S) may also contribute to this cleavage.
-
Self-Immolation: The enzymatic cleavage at the Val-Cit junction unmasks a free amino group on the p-aminobenzyl (PAB) spacer. This triggers a spontaneous, irreversible electronic cascade known as 1,6-elimination. The PAB spacer then rapidly fragments, releasing the attached cytotoxic payload in its active form, along with carbon dioxide and an azaquinone methide species. This "self-immolative" characteristic is critical as it ensures a clean and efficient release of the unmodified drug directly at the site of action.
Caption: Mechanism of drug release via the Val-Cit-PAB self-immolative linker.
Synthesis of the Core Component
The synthesis of this compound is a key step in the construction of the full Val-Cit-PAB linker. An improved methodology has been developed to achieve high yields and avoid epimerization. The following protocol is a summary of established methods.
Experimental Protocol: Synthesis of this compound
-
Fmoc Protection of L-Citrulline:
-
Dissolve L-Citrulline and sodium bicarbonate in water.
-
Add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in dioxane or a similar solvent.
-
Stir the reaction at room temperature for several hours.
-
Acidify the solution to precipitate the Fmoc-L-Citrulline product.
-
Filter, wash, and dry the product.
-
-
Amide Bond Formation:
-
Dissolve the Fmoc-L-Citrulline and 4-aminobenzyl alcohol in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).
-
Purify the resulting this compound product using column chromatography.
-
Quantitative Data and Stability
The stability of the linker is paramount to the safety and efficacy of an ADC. Premature drug release in systemic circulation can lead to off-target toxicity. The Val-Cit-PAB linker generally exhibits high stability in human plasma but can be less stable in rodent plasma due to the presence of carboxylesterases.
| Parameter | Condition | Linker | Result | Reference |
| Plasma Stability | Human Plasma | Val-Cit-PAB | Generally stable | |
| Plasma Stability | Mouse Plasma | Val-Cit-PAB | Susceptible to cleavage by carboxylesterase 1C (Ces1C) | |
| Cleavage Efficiency | Cathepsin B | m-amide-PABC | Efficiently cleaved | |
| Plasma Stability | Mouse Serum | m-amide-PABC | Dramatically improved stability |
Key Experimental Protocols
In Vitro Plasma Stability Assay
This assay is crucial for determining the linker's stability in a biological matrix.
-
Preparation:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Thaw human and/or mouse plasma and centrifuge to remove any precipitates.
-
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.
-
-
Sample Processing and Analysis:
-
Immediately stop the reaction, for example, by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and intact ADC.
-
Caption: Experimental workflow for an in vitro plasma stability assay.
Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to enzymatic cleavage.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT).
-
Prepare a stock solution of purified Cathepsin B and the ADC.
-
-
Assay Procedure:
-
In a 96-well plate, add the ADC to the assay buffer.
-
Initiate the reaction by adding Cathepsin B (e.g., final concentration of 20 nM).
-
Incubate the plate at 37°C.
-
At designated time points, stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
-
Analysis:
-
Quantify the released payload using HPLC or LC-MS.
-
Cellular Signaling Pathways Affected by Common Payloads
The ultimate goal of the self-immolative linker is to release a payload that induces cancer cell death. The specific signaling pathways affected depend on the mechanism of action of the payload.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Doxorubicin: This agent intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This triggers a DNA damage response, activating pathways involving p53 and leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathways affected by MMAE and Doxorubicin.
Conclusion
The this compound self-immolative spacer is a sophisticated and highly effective component in the design of modern ADCs. Its reliance on a specific enzymatic trigger and a subsequent rapid, irreversible self-immolation cascade ensures that the cytotoxic payload is delivered with high precision to the target cancer cells. A thorough understanding of its mechanism, synthesis, and stability, as well as the downstream effects of the payloads it releases, is essential for the continued development of next-generation targeted cancer therapies.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cit-PAB-OH is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development. Understanding these properties is paramount for the successful design and synthesis of stable and effective ADCs. This document details key quantitative data, outlines experimental protocols for property determination, and illustrates its application in a typical ADC workflow.
Core Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its handling, reactivity, and performance in conjugation chemistries. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 502.57 g/mol | [1] |
| Molecular Formula | C₂₈H₃₀N₄O₅ | [1] |
| CAS Number | 870487-04-0 | [1][2][3] |
| Appearance | White to off-white or white to orange to green powder/crystal | |
| Purity | Typically >95% (commonly >96-98% by HPLC) | |
| Solubility | Soluble in DMSO (e.g., 70 mg/mL) | |
| Melting Point | No data available. For reference, the related compound Fmoc-Val-Cit-PAB-OH has a melting point of 204°C (decomposition). | |
| Storage Conditions | Recommended at -20°C for long-term storage. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections provide representative methodologies for key analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Solubility Determination
Objective: To determine the approximate solubility of this compound in a specific solvent.
Instrumentation:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Visual inspection setup (e.g., clear glass vials)
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
Accurately weigh 10 mg of this compound into a clear glass vial.
-
Add a small, precise volume of DMSO (e.g., 50 µL) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution against a well-lit background for any undissolved particles.
-
If the solid is fully dissolved, continue to add small, precise volumes of DMSO, repeating steps 3-5 until the solution becomes saturated (i.e., solid material remains undissolved after thorough mixing and sonication).
-
If the initial solid does not dissolve, incrementally add more solvent and repeat the process.
-
The solubility is expressed as the maximum concentration (e.g., in mg/mL) at which the compound is fully dissolved. For this compound, a known high solubility is observed in DMSO.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a critical linker in the synthesis of ADCs. Its structure allows for the attachment of a cytotoxic payload and subsequent conjugation to a monoclonal antibody. The citrulline-p-aminobenzyl alcohol (Cit-PAB) component provides a cleavage site for lysosomal proteases, such as cathepsin B, ensuring targeted drug release within cancer cells. The Fmoc protecting group allows for selective deprotection and derivatization.
The following diagram illustrates the general workflow for the utilization of this compound in ADC synthesis.
Caption: General workflow for ADC synthesis using this compound.
References
Navigating the Solubility of Fmoc-Cit-PAB-OH: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Fmoc-Cit-PAB-OH Solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) for Drug Development Professionals.
In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the precise handling and solubilization of linker molecules are paramount. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, a critical cleavable linker, in two of the most commonly used organic solvents: DMSO and DMF. This document serves as a vital resource for researchers, scientists, and professionals in the drug development sector, offering quantitative data, detailed experimental protocols, and a logical workflow to ensure reproducible and accurate results in the laboratory.
Core Executive Summary
This compound is a cornerstone in the construction of ADCs, facilitating the linkage and subsequent controlled release of cytotoxic payloads. Its solubility is a critical parameter that influences the efficiency of conjugation reactions and the overall success of the ADC synthesis. This guide consolidates available data on its solubility in DMSO and DMF, providing a clear and actionable protocol for laboratory application.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. For this compound, understanding its solubility limits in DMSO and DMF is essential for preparing stock solutions and reaction mixtures. The following table summarizes the available quantitative and qualitative solubility data for this compound in these solvents.
| Solvent | Quantitative Solubility | Molar Concentration | Observations and Conditions |
| DMSO | 70 mg/mL[1] | 139.29 mM[1] | Ultrasonic assistance is required for dissolution. It is also noted that the hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of newly opened DMSO is recommended.[1] |
| DMF | Data not available | Data not available | While a specific quantitative value for this compound is not publicly available, related and larger molecules such as Fmoc-PEG4-Val-Cit-PAB-OH are reported to be soluble in DMF.[2] This suggests a high likelihood of solubility for this compound in DMF. |
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible solubility measurements, a standardized experimental protocol is crucial. The following methodology is a comprehensive guide for determining the solubility of this compound in both DMSO and DMF.
Materials and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Bath sonicator
-
Thermostatic shaker
-
Micro-centrifuge
-
Calibrated pipettes
-
HPLC-UV system
Procedure:
-
Preparation of Solvent: Use fresh, anhydrous grade DMSO and DMF for the experiment to minimize the impact of water content on solubility.
-
Gravimetric Measurement: Accurately weigh a small, predetermined amount of this compound (e.g., 10 mg) into a clean, dry micro-centrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or DMF) to the tube to create a concentration that is expected to be below the saturation point.
-
Dissolution Process:
-
Vortex the mixture for 1-2 minutes to facilitate initial dispersion.
-
Place the tube in a bath sonicator and sonicate for 15-30 minutes. This is particularly important for dissolution in DMSO.[1]
-
Transfer the tube to a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Observation of Dissolution: After the agitation period, visually inspect the solution. If the solid is completely dissolved, proceed to the next step. If not, the solution is saturated.
-
Preparation of a Saturated Solution (if necessary): If the initial amount of solid did not fully dissolve, add small, known increments of this compound to the solution, repeating the dissolution process (vortexing, sonication, and shaking) with each addition until a small amount of undissolved solid remains, indicating a saturated solution.
-
Separation of Undissolved Solid: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of an HPLC-UV calibration curve.
-
Analyze the diluted sample by HPLC-UV to determine the precise concentration of dissolved this compound.
-
-
Calculation of Solubility: Calculate the solubility in mg/mL or M based on the concentration determined by HPLC and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Fmoc-Cit-PAB-OH: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical properties, applications, and methodologies related to Fmoc-Cit-PAB-OH, a critical linker in the development of Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound, chemically known as (S)-(9H-Fluoren-9-yl)methyl (1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate, is a peptide linker instrumental in the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a citrulline residue, which is subsequently linked to a p-aminobenzyl alcohol (PAB) spacer. This design is pivotal for the conditional release of therapeutic payloads.
The key quantitative data for this compound are summarized in the table below:
| Property | Value | References |
| CAS Number | 870487-04-0 | [1][2] |
| Molecular Weight | 502.56 g/mol | [1] |
| Molecular Formula | C₂₈H₃₀N₄O₅ |
Role in Antibody-Drug Conjugates
This compound serves as a cleavable linker in ADCs. The overarching goal of an ADC is to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity. The linker is a critical component that connects the monoclonal antibody, which provides tumor cell specificity, to the cytotoxic payload.
The citrulline-PAB component of the linker is designed to be susceptible to enzymatic cleavage. While this compound itself is a precursor, the related and well-characterized Val-Cit-PAB linker is known to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage within the lysosome of the target cell is the central mechanism for the release of the cytotoxic payload.
Experimental Protocols and Methodologies
The utility of this compound in ADC development hinges on a series of well-defined chemical reactions. The following protocols outline the key experimental steps.
Fmoc Group Deprotection
The initial step in utilizing this compound is the removal of the Fmoc protecting group to expose the primary amine. This amine is then available for conjugation to another molecule, such as a cytotoxic drug. A standard and widely used method for Fmoc deprotection involves the use of a piperidine solution.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Round bottom flask
-
Filtration apparatus
Protocol:
-
Dissolve the this compound in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine solution to the dissolved this compound.
-
Allow the reaction to proceed at room temperature. The reaction time can vary, but initial treatments of a few minutes are often followed by a slightly longer second treatment to ensure complete deprotection.
-
Following deprotection, the resulting product with the free amine can be isolated.
Conjugation to a Payload and Antibody (Conceptual Workflow)
Following the deprotection of the Fmoc group, the exposed amine on the Cit-PAB linker is ready for conjugation. This is a multi-step process that conceptually involves:
-
Payload Attachment: The deprotected linker is reacted with an activated form of the cytotoxic drug. This reaction typically forms a stable bond, such as a carbamate linkage.
-
Antibody Conjugation: The linker-payload construct is then conjugated to a monoclonal antibody. This is often achieved by targeting specific amino acid residues on the antibody, such as cysteine or lysine.
Diagrams of Key Processes
To visually represent the critical pathways and workflows involving this compound, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a vital chemical tool for researchers and professionals in the field of drug development. Its well-defined properties and the specific cleavability of the resulting linker system within the lysosomal compartment of cancer cells make it an attractive component for the design of next-generation Antibody-Drug Conjugates. The experimental protocols for its use, particularly the deprotection of the Fmoc group, are well-established, paving the way for its integration into innovative therapeutic strategies. A thorough understanding of its chemical behavior and biological processing is paramount to harnessing its full potential in creating more effective and targeted cancer therapies.
References
Spectroscopic and Chromatographic Analysis of Fmoc-Cit-PAB-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cit-PAB-OH is a crucial linker molecule in the development of antibody-drug conjugates (ADCs). It incorporates the dipeptide motif Valine-Citrulline, which is recognized and cleaved by the lysosomal enzyme Cathepsin B, a key feature for the targeted release of cytotoxic payloads within cancer cells. The para-aminobenzyl alcohol (PAB-OH) component acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the peptide bond. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis. This guide provides an in-depth overview of the spectroscopic and chromatographic data for this compound and related compounds, along with detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₀N₄O₅ | [1] |
| Molecular Weight | 502.57 g/mol | [1] |
| CAS Number | 870487-04-0 | [1] |
| Appearance | White to off-white solid | |
| Purity | >97.0% (HPLC) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, inferred from data for p-aminobenzyl alcohol and Fmoc-Val-Cit-PAB-PNP.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ~7.80 | d | 2H, Fmoc | Inferred from related structures |
| ~7.65 | d | 2H, Fmoc | Inferred from related structures |
| ~7.40 | t | 2H, Fmoc | Inferred from related structures |
| ~7.30 | t | 2H, Fmoc | Inferred from related structures |
| ~7.50 | d | 2H, PAB aromatic | |
| ~7.20 | d | 2H, PAB aromatic | |
| ~5.40 | br s | 1H, Citrulline NH | Inferred from related structures |
| ~4.50 | s | 2H, PAB-CH₂OH | |
| ~4.40 | m | 1H, Fmoc-CH | Inferred from related structures |
| ~4.20 | t | 2H, Fmoc-CH₂ | Inferred from related structures |
| ~4.10 | m | 1H, Citrulline α-CH | Inferred from related structures |
| ~3.10 | m | 2H, Citrulline δ-CH₂ | Inferred from related structures |
| ~1.80-1.50 | m | 4H, Citrulline β,γ-CH₂ | Inferred from related structures |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment | Reference |
| ~172.0 | Citrulline C=O | Inferred from related structures |
| ~156.5 | Fmoc C=O | Inferred from related structures |
| ~156.0 | Citrulline ureido C=O | Inferred from related structures |
| ~144.0 | 2C, Fmoc aromatic | Inferred from related structures |
| ~141.5 | 2C, Fmoc aromatic | Inferred from related structures |
| ~137.0 | PAB aromatic | |
| ~128.0 | 2C, Fmoc aromatic | Inferred from related structures |
| ~127.5 | 2C, Fmoc aromatic | Inferred from related structures |
| ~127.0 | 2C, PAB aromatic | |
| ~125.5 | 2C, Fmoc aromatic | Inferred from related structures |
| ~120.0 | 2C, Fmoc aromatic | Inferred from related structures |
| ~119.0 | 2C, PAB aromatic | |
| ~67.0 | Fmoc-CH₂ | Inferred from related structures |
| ~64.5 | PAB-CH₂OH | |
| ~54.0 | Citrulline α-CH | Inferred from related structures |
| ~47.5 | Fmoc-CH | Inferred from related structures |
| ~40.0 | Citrulline δ-CH₂ | Inferred from related structures |
| ~30.0 | Citrulline β-CH₂ | Inferred from related structures |
| ~27.0 | Citrulline γ-CH₂ | Inferred from related structures |
Mass Spectrometry (MS)
Mass spectrometry data for the closely related compound, Fmoc-Val-Cit-PAB, confirms the expected molecular weight and provides insight into the fragmentation pattern.
Table 3: Mass Spectrometry Data for Fmoc-Val-Cit-PAB
| m/z (Observed) | m/z (Calculated) | Ion Species | Reference |
| 602.3 | 601.29 | [M+H]⁺ |
Expected Fragmentation: In positive ion mode Electrospray Ionization (ESI), fragmentation is expected to occur at the amide bonds and the Fmoc group. Key fragments would likely include the loss of the Fmoc group (m/z 222.1) and cleavage of the peptide backbone.
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of this compound and related compounds, based on established literature procedures.
Synthesis of Fmoc-Val-Cit-PAB
-
Reaction Setup: A solution of p-aminobenzyl alcohol (8.05 mmol) in dichloromethane (19 mL) and methanol (7.6 mL) is prepared at room temperature.
-
Activation: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 8.05 mmol) is added to the solution.
-
Coupling: After stirring for 5 minutes, Fmoc-Val-Cit-OH (4.03 mmol) is added in one portion.
-
Reaction: The resulting solution is stirred for 18 hours at room temperature.
-
Workup: Volatiles are removed in vacuo. The residue is triturated with ether (20 mL) and washed sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield the product as a light yellowish solid.
NMR Spectroscopy
-
Sample Preparation: Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Analysis Mode: Data is typically acquired in positive ion mode.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow and the role of this compound in the construction of an Antibody-Drug Conjugate.
Caption: Synthesis of Fmoc-Val-Cit-PAB.
Caption: ADC Assembly Workflow.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Fmoc-Cit-PAB-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Cit-PAB-OH is a crucial linker component in the development of antibody-drug conjugates (ADCs). It incorporates the dipeptide motif of citrulline and p-aminobenzyl alcohol (PAB), which is designed to be cleaved by lysosomal enzymes like Cathepsin B upon internalization into target tumor cells, leading to the release of the cytotoxic payload. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the citrulline residue allows for its sequential assembly in solid-phase or solution-phase peptide synthesis. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process:
-
Fmoc Protection of L-Citrulline: The amino group of L-citrulline is protected with the Fmoc group to yield Fmoc-L-Citrulline (Fmoc-Cit-OH).
-
Amide Coupling: The carboxyl group of Fmoc-Cit-OH is then coupled with the amino group of p-aminobenzyl alcohol (PAB-OH) to form the final product, this compound.
Figure 1: Synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents:
-
L-Citrulline
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
p-Aminobenzyl alcohol (PAB-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
2M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Step 1: Synthesis of Nα-Fmoc-L-Citrulline (Fmoc-Cit-OH)
This step involves the protection of the alpha-amino group of L-citrulline using Fmoc-Cl.
Procedure:
-
Dissolve L-citrulline (1.1 equiv) and sodium bicarbonate (2.2 equiv) in water to a concentration of 0.2 M.
-
Stir the solution at room temperature for 1 hour.
-
Add an equal volume of DME to the reaction mixture (resulting in a 1:1 DME:water ratio and an overall concentration of 0.1 M).
-
Add Fmoc chloride (1.0 equiv) to the mixture and stir at room temperature for 24 hours.[1]
-
After 24 hours, remove the DME under reduced pressure.
-
Extract the remaining aqueous solution three times with ethyl acetate to remove impurities.
-
Acidify the aqueous phase with 2M HCl to a pH of 1, at which point a white precipitate will form.[1]
-
To the aqueous suspension containing the precipitate, add a 10% isopropanol in ethyl acetate solution and stir until the white precipitate dissolves into the organic phase.
-
Separate the organic phase and extract the aqueous layer twice more with the 10% isopropanol/ethyl acetate solvent mixture.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield a clear, viscous liquid.
-
Sonicate the liquid with diethyl ether to induce the formation of a white solid powder.
-
Filter the solid and dry it under vacuum to obtain Fmoc-Cit-OH.[1]
Step 2: Synthesis of this compound
This step involves the coupling of the Fmoc-protected citrulline with p-aminobenzyl alcohol. An improved methodology utilizes HATU as a coupling reagent to ensure high yield and avoid epimerization.[2]
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve Fmoc-Cit-OH (1.0 equiv), p-aminobenzyl alcohol (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 equiv) to the solution. It is important to use only 1.0 equivalent of DIPEA to prevent significant deprotection of the Fmoc group.[2]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DMF under reduced pressure.
-
Dissolve the crude residue in methanol and adsorb it onto celite or a small amount of silica gel.
-
Purify the product by silica gel flash column chromatography, eluting with a gradient of 1-12% methanol in dichloromethane.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a yellowish solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Step | Reactant | Molar Equiv. | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | L-Citrulline | 1.1 | Fmoc-Cl (1.0), NaHCO₃ (2.2) | Water/DME (1:1) | 24 | RT | >96% |
| 2 | Fmoc-Cit-OH | 1.0 | PAB-OH (1.1), HATU (1.1), DIPEA (1.0) | DMF | 16-20 | RT | 60-65% |
| Overall | ~58-62% |
Note: The yield for Step 2 is based on the HATU coupling method, which is reported to be more reliable and avoids undesirable epimerization compared to other coupling methods like EEDQ that might show higher initial yields but can be complicated by side-product formation.
Logical Relationship Diagram
The following diagram illustrates the logical dependencies and critical control points in the synthesis of this compound.
Figure 2: Key relationships and control points.
References
Application Notes and Protocols for Fmoc Deprotection of Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cit-PAB-OH (citrulline-p-aminobenzyl alcohol) linker is a critical component in the synthesis of various bioconjugates, particularly antibody-drug conjugates (ADCs). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the amine functionality of the citrulline residue during synthesis. Efficient and clean removal of the Fmoc group is paramount to ensure high purity and yield of the deprotected linker, which is essential for subsequent conjugation steps.
These application notes provide detailed protocols and guidance for the Fmoc deprotection of Cit-PAB-OH. The information presented here is intended to help researchers and drug development professionals optimize their deprotection conditions to minimize side reactions and achieve high-quality results.
Mechanism of Fmoc Deprotection
The Fmoc deprotection is a base-catalyzed elimination reaction. The process involves two main steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorenyl group.
-
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the Cit-PAB-OH and dibenzofulvene (DBF). The DBF byproduct is then typically scavenged by the amine base to form a stable adduct.[1]
A diagram illustrating the mechanism of Fmoc deprotection is provided below.
Caption: Mechanism of Fmoc Deprotection.
Recommended Fmoc Deprotection Conditions
The choice of base, solvent, concentration, and reaction time are critical for successful Fmoc deprotection. Below is a summary of commonly used conditions.
| Parameter | Recommended Conditions | Notes |
| Base | Piperidine | The most common and generally effective base for Fmoc deprotection. |
| Piperazine | Can be a milder alternative and may reduce certain side reactions. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A stronger, non-nucleophilic base for rapid deprotection, but may increase the risk of side reactions. | |
| Base Concentration | 20% (v/v) in DMF | A standard and widely used concentration for efficient deprotection.[1] |
| 5-50% (v/v) in DMF | The concentration can be adjusted based on the substrate and desired reaction rate. | |
| Solvent | N,N-Dimethylformamide (DMF) | The most common solvent for Fmoc deprotection due to its polarity and ability to solvate the reactants.[1] |
| N-Methyl-2-pyrrolidone (NMP) | An alternative polar aprotic solvent. | |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for complete deprotection. |
| Reaction Time | 5 - 30 minutes | Reaction progress should be monitored by HPLC or TLC. For some substrates, longer reaction times may be necessary.[1] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Cit-PAB-OH
This protocol is a general guideline for the solution-phase Fmoc deprotection of Cit-PAB-OH.
Materials:
-
Fmoc-Cit-PAB-OH
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cold Diethyl Ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve the this compound in anhydrous DMF to a concentration of approximately 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Precipitate the deprotected linker by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the deprotected product under vacuum.
-
Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group (mass difference of 222.2 Da) and by RP-HPLC to assess purity.
Protocol 2: Monitoring Fmoc Deprotection by RP-HPLC
Instrumentation and Columns:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMF or acetonitrile).
-
At various time points during the deprotection reaction (e.g., 0, 5, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the deprotection reaction in the aliquot by adding an excess of a weak acid (e.g., a solution of 1% acetic acid in mobile phase A).
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the Fmoc-protected and deprotected species absorb (e.g., 260 nm or 301 nm for the Fmoc group). The disappearance of the starting material peak and the appearance of the product peak indicate the progress of the reaction.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc deprotection, leading to impurities.
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, particularly common with Proline or Glycine at the C-terminus, leading to chain cleavage. | Use of bulky 2-chlorotrityl (Cl-Trt) resin for solid-phase synthesis. |
| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. | Addition of 0.1 M hydroxybenzotriazole (HOBt) to the deprotection solution can buffer the reaction and reduce this side reaction. |
| Racemization | Epimerization at the chiral center of the amino acid, particularly for sensitive residues. | Use of milder bases or shorter reaction times. |
| Piperidine Adduct Formation | Addition of piperidine to certain sensitive functional groups. | Careful control of reaction time and temperature. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fmoc deprotection of Cit-PAB-OH.
Caption: Experimental Workflow for Fmoc Deprotection.
References
Application Note and Protocols for the Synthesis of Fmoc-Val-Cit-PAB-OH Dipeptide Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs).[][2][3] Its susceptibility to cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, allows for the specific release of cytotoxic payloads within the target cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[][4] The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer, which, upon cleavage of the dipeptide, facilitates the release of the active drug. This application note provides a detailed protocol for the synthesis of Fmoc-Val-Cit-PAB-OH, a key intermediate in the construction of Val-Cit-containing ADC linkers.
The synthesis of the Fmoc-Val-Cit-PAB-OH dipeptide linker is a crucial step in the development of advanced antibody-drug conjugates. The protocol described herein follows a convergent synthetic strategy, which involves the initial preparation of a citrulline-PAB alcohol moiety followed by coupling with Fmoc-protected valine. An alternative approach involves the initial synthesis of the Fmoc-Val-Cit dipeptide followed by its coupling to p-aminobenzyl alcohol. Both methods aim to produce the target dipeptide linker in high yield and purity.
Experimental Protocols
This section details two common methods for the synthesis of Fmoc-Val-Cit-PAB-OH.
Method 1: Coupling of Fmoc-Val-OSu with Deprotected Cit-PAB-OH
This method involves the initial synthesis of Fmoc-Cit-PAB-OH, followed by the deprotection of the Fmoc group and subsequent coupling with an activated Fmoc-Valine derivative.
Step 1: Synthesis of this compound
-
Amide Bond Formation: To a solution of Fmoc-L-Citrulline (1.0 equivalent) and 4-aminobenzyl alcohol (1.0 equivalent) in a suitable solvent such as DMF, add a coupling reagent like HATU (1.0 equivalent) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, and the product, this compound, is purified by column chromatography to yield the desired product.
Step 2: Fmoc Deprotection of this compound
-
Deprotection: Dissolve the purified this compound (1.0 equivalent) in DMF (0.2 M).
-
Base Treatment: Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4 hours.
-
Removal of Reagents: Remove the DMF and excess piperidine under reduced pressure. The resulting residue is sonicated in ether, and the ether is decanted. The solid is then washed with dichloromethane and dried under vacuum to yield Cit-PAB-OH.
Step 3: Coupling of Cit-PAB-OH with Fmoc-Val-OSu
-
Dissolution: Dissolve the dried Cit-PAB-OH in DMF (0.2 M).
-
Coupling: Add commercially available Fmoc-Val-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of Valine) to the solution.
-
Reaction: Stir the reaction at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Purification: Once the reaction is complete, the solvent is removed, and the crude product is purified to afford Fmoc-Val-Cit-PAB-OH. This method has been reported to produce the dipeptide in very good yields (85-95%) as a single diastereomer.
Method 2: Direct Coupling of Fmoc-Val-Cit-OH with p-Aminobenzyl Alcohol
This alternative route involves the pre-synthesis of the Fmoc-Val-Cit dipeptide, which is then coupled with p-aminobenzyl alcohol.
Step 1: Synthesis of Fmoc-Val-Cit-OH
The synthesis of Fmoc-Val-Cit-OH can be achieved through standard peptide coupling procedures, starting from Fmoc-Valine and L-Citrulline.
Step 2: Coupling with p-Aminobenzyl Alcohol
-
Reaction Setup: To a solution of p-aminobenzyl alcohol (2.0 equivalents) in a mixture of dichloromethane and methanol, add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 equivalents).
-
Addition of Dipeptide: After stirring for a few minutes, add Fmoc-Val-Cit-OH (1.0 equivalent) to the solution.
-
Reaction: The resulting solution is stirred at room temperature for approximately 18 hours.
-
Purification: The volatiles are removed in vacuo, and the residue is triturated with ether and washed sequentially with ether and ethyl acetate to yield Fmoc-Val-Cit-PAB-OH as a solid. This method has been reported with a high yield of 98%.
Data Presentation
| Parameter | Method 1 (Fmoc-Val-OSu) | Method 2 (EEDQ Coupling) | Reference |
| Starting Materials | This compound, Fmoc-Val-OSu | Fmoc-Val-Cit-OH, p-Aminobenzyl Alcohol | |
| Coupling Reagent | - (Activated Ester) | EEDQ | |
| Solvent | DMF | Dichloromethane/Methanol | |
| Reaction Time | Not specified | ~18 hours | |
| Reported Yield | 85-95% | 98% | |
| Key Advantages | High diastereoselectivity | High Yield |
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical reaction.
Caption: Experimental workflows for the two synthetic methods.
Caption: Overall chemical transformation for dipeptide formation.
References
Application Notes and Protocols for Drug Payload Conjugation to the Fmoc-Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fmoc-Val-Cit-PAB (Fluorenylmethyloxycarbonyl-Valine-Citrulline-p-aminobenzyl alcohol) linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). This enzyme-cleavable linker system is designed for high stability in circulation and specific release of cytotoxic payloads within the target tumor cells. The dipeptide sequence, Valine-Citrulline, is selectively cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells[][2][3]. Upon cleavage, the p-aminobenzyl carbamate (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active drug payload in its unmodified form[4][5].
These application notes provide a comprehensive guide to the conjugation of drug payloads to the Fmoc-Val-Cit-PAB linker, including detailed experimental protocols, quantitative data summaries, and visualizations of the key processes.
Key Features of the Val-Cit-PAB Linker
-
High Plasma Stability : The Val-Cit linker demonstrates superior stability in plasma compared to other linker types, minimizing premature drug release and systemic toxicity.
-
Specific Enzymatic Cleavage : The linker is designed to be cleaved by Cathepsin B, which is upregulated in tumor cells, ensuring targeted drug release.
-
Traceless Drug Release : The self-immolative PAB spacer ensures that the released drug is in its native, active form.
-
Versatility : The Val-Cit-PAB linker can be conjugated to a variety of cytotoxic payloads containing a suitable functional group, such as an amine or hydroxyl group.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the overall workflow for the synthesis of a drug-linker conjugate and the mechanism of intracellular drug release.
Caption: General workflow for the synthesis of an Fmoc-Val-Cit-PAB drug-linker conjugate.
Caption: Mechanism of intracellular drug release from a Val-Cit-PAB based ADC.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of Fmoc-Val-Cit-PAB and its conjugation to drug payloads. Yields can vary depending on the specific reagents, reaction conditions, and the nature of the drug payload.
| Step | Product | Typical Yield | Purity | Reference(s) |
| Synthesis of Fmoc-Val-Cit-PAB-OH | Fmoc-Val-Cit-PAB-OH | 85-95% | >95% | |
| Conjugation of Drug to Linker | Fmoc-Val-Cit-PAB-Drug | 28% - 70% | >98% | |
| Fmoc Deprotection | H2N-Val-Cit-PAB-Drug | High | >95% |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes a solution-phase synthesis of the Fmoc-Val-Cit-PAB-OH linker. An alternative solid-phase synthesis approach is also described in the literature.
Materials:
-
Fmoc-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Fmoc-Val-OSu (Fmoc-valine N-hydroxysuccinimide ester)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropyl ether
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PABOH. A modified route reports yields of 60-65% for this step.
-
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with DMF to ensure complete removal of piperidine.
-
The resulting H2N-Cit-PABOH is used directly in the next step.
-
-
Coupling with Fmoc-Val-OSu:
-
Dissolve the crude H2N-Cit-PABOH in DMF.
-
Add Fmoc-Val-OSu (1.1 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture to water.
-
Collect the solid by filtration, wash with water, and then with diisopropyl ether.
-
Dry the solid under vacuum to obtain Fmoc-Val-Cit-PAB-OH. This step can achieve yields of 85-95%.
-
Protocol 2: Conjugation of a Drug Payload to Fmoc-Val-Cit-PAB-OH
This protocol outlines the general procedure for conjugating a drug payload with a primary or secondary amine to the Fmoc-Val-Cit-PAB-OH linker.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Drug payload with an amine functional group (e.g., Monomethyl Auristatin E - MMAE)
-
HATU or a similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
Semi-preparative HPLC for purification
Procedure:
-
Activation of Fmoc-Val-Cit-PAB-OH:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Stir the solution for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve the amine-containing drug payload (1.0 eq) in anhydrous DMF.
-
Add the drug solution to the pre-activated linker solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the drug.
-
-
Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the crude product by semi-preparative reverse-phase HPLC to obtain the purified Fmoc-Val-Cit-PAB-Drug conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Concluding Remarks
The Fmoc-Val-Cit-PAB linker is a cornerstone of modern ADC technology, enabling the development of highly targeted and effective cancer therapeutics. The protocols and data presented in these application notes provide a foundational guide for researchers and drug developers working in this field. It is important to note that optimization of reaction conditions, purification methods, and analytical characterization are crucial for the successful synthesis and application of these complex biomolecules. The inherent hydrophobicity of the Val-Cit-PAB linker is a known challenge that may require the incorporation of hydrophilic moieties to mitigate aggregation, especially with higher drug-to-antibody ratios. Further research into novel linker designs continues to address these limitations and expand the therapeutic potential of ADCs.
References
Protocol for the Conjugation of Monomethyl Auristatin E (MMAE) to Fmoc-Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to a cleavable Fmoc-Val-Cit-PAB (fluorenylmethyloxycarbonyl-valine-citrulline-p-aminobenzylcarbamate) linker. This drug-linker conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][] The Val-Cit dipeptide in the linker is specifically designed for cleavage by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment, ensuring targeted release of the MMAE payload.[1][][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and characterization of the Fmoc-Val-Cit-PAB-MMAE conjugate, compiled from various sources. Optimal yields and purity are dependent on specific reaction conditions and purification techniques.
| Parameter | Value | Source |
| Yield of Fmoc-Val-Cit-PAB-OH Synthesis | 85-95% | |
| Yield of Fmoc-Val-Cit-PAB-MMAE Conjugation | 78% | |
| Purity of Fmoc-Val-Cit-PAB-MMAE | >95% (after HPLC purification) | |
| Molar Excess of Fmoc-Val-Cit-PAB-OH to MMAE | 1.1 eq | |
| Fmoc Deprotection Agent | 20% piperidine in DMF |
Experimental Protocols
This section details the methodologies for the synthesis of the Fmoc-Val-Cit-PAB linker and its subsequent conjugation to MMAE.
Protocol 1: Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol outlines the synthesis of the core peptide linker using solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
p-aminobenzyl alcohol (PAB-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.
Protocol 2: MMAE Conjugation to form Fmoc-Val-Cit-PAB-MMAE
This protocol details the conjugation of the synthesized linker to MMAE.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl Auristatin E (MMAE)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydroxybenzotriazole (HOBt)
-
Pyridine
Procedure:
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Coupling: Add HOBt (1.0 eq.) and pyridine to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
-
Lyophilization: Lyophilize the purified product to a solid.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and conjugation process.
Caption: Workflow for the synthesis of Fmoc-Val-Cit-PAB-MMAE.
Mechanism of Action: Intracellular Drug Release
This diagram illustrates the targeted delivery and intracellular release of MMAE from an antibody-drug conjugate utilizing the Val-Cit-PAB linker.
Caption: Targeted delivery and release of MMAE in a tumor cell.
References
Application Notes and Protocols for Cathepsin B-Mediated Cleavage of the Val-Cit-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyl carbamate (PAB) self-immolative spacer, is a widely utilized cleavable linker system in ADC design. This linker is engineered for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[][] This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity.[][]
These application notes provide a comprehensive overview of the Cathepsin B-mediated cleavage of the Val-Cit-PAB linker, including quantitative data on its performance, detailed experimental protocols for its evaluation, and visualizations of the key biological and experimental processes.
Mechanism of Action
The efficacy of an ADC with a Val-Cit-PAB linker is contingent upon a sequence of events that begins with the binding of the ADC to its target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload.
Signaling Pathway of ADC Internalization and Payload Release
References
Application Note: In Vitro Assay for Measuring Cathepsin B Cleavage of Val-Cit Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The valine-citrulline (Val-Cit) dipeptide linker has become a critical component in the design of antibody-drug conjugates (ADCs).[1] Its effectiveness lies in its specific cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently upregulated in the tumor microenvironment.[1][] This targeted cleavage mechanism ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the target cancer cell.[1] This application note provides detailed protocols for in vitro assays to measure the enzymatic cleavage of Val-Cit linkers by Cathepsin B, methods for data analysis, and troubleshooting guidance.
Mechanism of Action: Intracellular ADC Processing and Payload Release
The therapeutic action of an ADC with a cleavable Val-Cit linker is a multi-step process that begins after the ADC is internalized by a target cancer cell.[1]
-
Receptor-Mediated Endocytosis : The ADC first binds to a specific antigen on the surface of a cancer cell and is then internalized into an endosome.
-
Lysosomal Trafficking : The ADC-antigen complex is transported to the lysosome, an organelle containing various hydrolytic enzymes, including Cathepsin B.
-
Enzymatic Cleavage : Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline. While Cathepsin B is the primary enzyme for this cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute.
-
Payload Release : The cleavage of the bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer triggers a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified, active cytotoxic payload into the cell.
Figure 1. ADC internalization and payload release pathway.
Experimental Protocols
Two primary in vitro methods are used to assess the cleavage of Val-Cit linkers: high-throughput fluorogenic assays for screening and HPLC-based assays for quantifying the release of a specific payload from an ADC.
Protocol 1: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening various linker sequences for their susceptibility to Cathepsin B cleavage by measuring the fluorescence of a released reporter molecule (e.g., AMC - aminomethylcoumarin).
Materials
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., Val-Cit-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
Dimethyl Sulfoxide (DMSO)
Procedure
-
Reagent Preparation :
-
Prepare Assay Buffer and Activation Buffer.
-
Prepare stock solutions of the peptide linker substrates in DMSO. Dilute to the final desired concentration (typically 10-50 µM) in Assay Buffer.
-
Dilute the recombinant Cathepsin B in Activation Buffer to the desired concentration (a starting point of 10-50 nM is recommended) and incubate for 15 minutes at room temperature to activate the enzyme.
-
-
Assay Setup (per well in a 96-well plate) :
-
Sample Wells : 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.
-
Negative Control Wells : Pre-incubate the activated Cathepsin B with a specific inhibitor for 15 minutes. Add 50 µL of this solution + 50 µL of peptide linker substrate solution.
-
Blank (Substrate Only) Wells : 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.
-
-
Kinetic Measurement :
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis :
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and Vmax), perform the assay with a range of substrate concentrations (typically 0.1 to 10 times the expected Km).
-
Plot the initial velocity (V₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Protocol 2: HPLC-Based ADC Cleavage Assay
This method quantifies the release of the actual payload from a full ADC construct, providing more direct evidence of linker cleavage.
Materials
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system for analysis
Procedure
-
Reaction Setup :
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).
-
Activate the Cathepsin B in assay buffer as described in Protocol 1.
-
-
Initiate Reaction :
-
Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching :
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the Quench Solution. This precipitates the protein and halts enzymatic activity.
-
-
Sample Preparation and Analysis :
-
Centrifuge the quenched samples to pellet the precipitated antibody and enzyme.
-
Transfer the supernatant, which contains the released payload, to a new tube for analysis.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and/or remaining intact ADC.
-
-
Data Analysis :
-
Create a standard curve using a known concentration of the free payload to quantify its amount in the reaction samples.
-
Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.
-
Plot the percentage of released payload over time to determine the cleavage rate and the linker's half-life (t½).
-
Figure 2. A generalized workflow for a Cathepsin B cleavage assay.
Data Presentation
Quantitative data from Cathepsin B cleavage assays should be summarized in clearly structured tables for easy comparison. The tables below provide illustrative data based on typical findings for different dipeptide linkers.
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B. Note: Values are representative and may vary based on the specific payload and experimental conditions.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability. |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved, with the advantage of lower hydrophobicity. |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rapidly cleaved by isolated Cathepsin B, but rates were similar to Val-Cit in lysosomal extracts. |
Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers. Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific substrates and experimental conditions.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal | - Inactive enzyme- Incorrect buffer pH or composition | - Ensure proper storage and handling of the enzyme; use a fresh aliquot.- Confirm enzyme activity with a known positive control substrate.- The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0); ensure the assay buffer is within this range. |
| High background fluorescence | - Autofluorescence of compounds or plate- Substrate instability/degradation | - Use a plate with low fluorescence background (e.g., black plates).- Subtract the fluorescence of a blank well (buffer and substrate only).- Prepare substrate solutions fresh and store stock solutions protected from light. |
| High well-to-well variability | - Pipetting errors- Inconsistent temperature | - Use calibrated pipettes and ensure proper mixing.- Ensure the plate is incubated at a constant and uniform temperature. |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Fmoc-Val-Cit-PAB-OH, a critical linker used in the synthesis of Antibody-Drug Conjugates (ADCs). The methodology utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for the purification of peptides and related small molecules.[1][2] This document outlines the necessary materials, equipment, and a step-by-step procedure for achieving high purity of the target compound, suitable for downstream applications in drug development.
Introduction
Fmoc-Val-Cit-PAB-OH is a cleavable linker integral to the design of ADCs.[3][4][5] The valine-citrulline (Val-Cit) dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring the targeted release of cytotoxic payloads within cancer cells. The p-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for controlled synthesis. Given its role in the efficacy and safety of ADCs, obtaining highly pure Fmoc-Val-Cit-PAB-OH is paramount. RP-HPLC is the standard and most effective method for this purification, separating the target molecule from synthetic impurities based on its hydrophobicity.
Physicochemical Properties of Fmoc-Val-Cit-PAB-OH
A summary of the key physicochemical properties of Fmoc-Val-Cit-PAB-OH is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₅O₆ | |
| Molecular Weight | 601.69 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Purity (Typical) | ≥95% |
HPLC Purification Workflow
The overall workflow for the purification of Fmoc-Val-Cit-PAB-OH is depicted in the following diagram. This process begins with the dissolution of the crude sample and culminates in the lyophilization of the purified product.
Caption: A flowchart illustrating the key stages of the HPLC purification process for Fmoc-Val-Cit-PAB-OH.
Experimental Protocol: Preparative RP-HPLC
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material and the HPLC system used.
Materials and Equipment
-
Crude Fmoc-Val-Cit-PAB-OH
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Preparative HPLC system with a UV detector
-
Preparative C18 RP-HPLC column (e.g., 19 x 150 mm, 5 µm particle size)
-
Analytical HPLC system
-
Analytical C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
-
Lyophilizer (freeze-dryer)
-
Rotary evaporator (optional)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Note: It is crucial to use high-purity solvents and additives to avoid introducing contaminants.
Sample Preparation
-
Accurately weigh the crude Fmoc-Val-Cit-PAB-OH.
-
Dissolve the crude product in a minimal amount of DMSO or Mobile Phase A. Aim for a high concentration to maximize the loading amount, but ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Conditions
The following table summarizes the recommended starting conditions for the preparative HPLC purification.
| Parameter | Recommended Condition |
| Column | Preparative C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 210 nm and 254 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | See Table 3 |
Gradient Elution Profile
A typical gradient for purification is a linear increase in the organic solvent (Mobile Phase B). The gradient should be optimized to ensure good separation between the product and its impurities.
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 45 | 90 |
| 50 | 90 |
| 51 | 10 |
| 60 | 10 |
Purification Procedure
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) for at least 3-5 column volumes.
-
Inject the filtered crude sample onto the column.
-
Run the gradient elution as detailed in Table 3.
-
Monitor the chromatogram and collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
Analytical HPLC for Purity Assessment
To confirm the purity of the collected fractions, a rapid analytical HPLC method is required.
| Parameter | Recommended Condition |
| Column | Analytical C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 214 nm or 220 nm |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Gradient | 5% to 95% Mobile Phase B over 20-30 minutes |
Post-Purification Processing
-
Pool the fractions that meet the desired purity level (typically >98%).
-
If the volume of the pooled fractions is large, the acetonitrile can be removed using a rotary evaporator.
-
Freeze the aqueous solution of the purified product.
-
Lyophilize the frozen solution to obtain the final product as a white, fluffy powder.
-
Store the purified Fmoc-Val-Cit-PAB-OH at -20°C for long-term stability.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and effective strategy for the purification of Fmoc-Val-Cit-PAB-OH. By carefully selecting the appropriate column and mobile phase, and by optimizing the gradient elution, researchers can obtain this critical ADC linker with high purity, ensuring the quality and consistency of their subsequent conjugation reactions and drug development studies.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Cit-PAB-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Fmoc-Cit-PAB-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products in this compound synthesis include:
-
Di-acylated PAB-OH: Where a second Fmoc-Cit-OH molecule reacts with the hydroxyl group of the desired product.
-
Epimerization of Citrulline: The stereocenter of the citrulline residue can be altered, particularly when using certain coupling reagents under basic conditions.
-
Guanidinylation of the N-terminus: Uronium-based coupling reagents like HATU can react with the free N-terminal amine of a deprotected intermediate, leading to a guanidinium-capped side product.
-
Side reactions involving the citrulline urea group: The urea moiety in the citrulline side chain is not entirely inert and can react with activated esters or coupling reagents, potentially forming cyclic byproducts.
Q2: My reaction to couple Fmoc-Cit-OH and PAB-OH has a low yield. What are the possible causes?
A2: Low yields are often attributed to several factors:
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical. While EEDQ has been used, it has been reported to result in low yields and multiple side products in some cases.
-
Steric Hindrance: The bulky Fmoc protecting group can sterically hinder the coupling reaction.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion.
-
Aggregation: The starting materials or the product may aggregate in the reaction solvent, preventing a complete reaction.
Q3: I am observing a peak in my LC-MS that is +50 Da or +238 Da higher than my expected product mass. What could this be?
A3: These specific mass shifts can be indicative of a side reaction involving the citrulline urea group. Chemical modification of the citrulline residue with reagents used for analytical purposes can lead to such mass additions. For instance, derivatization with 2,3-butanedione adds 50 Da, while reaction with 2,3-butanedione in the presence of antipyrine results in a 238 Da increase. While these are typically used for analysis, similar reactions could potentially occur with other reagents present in the synthesis.
Q4: How can I minimize epimerization during the coupling step?
A4: To minimize epimerization of the citrulline residue:
-
Choose the Right Coupling Reagent: Reagents like COMU and PyBOP are known for low racemization potential. While HATU is effective, it can lead to some epimerization.
-
Control the Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and use it in the correct stoichiometric amount. Excess base can promote epimerization.
-
Reaction Temperature: Keep the reaction temperature at or below room temperature.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during this compound synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inefficient coupling reaction | 1. Optimize Coupling Reagent: Switch from EEDQ to a more efficient uronium or phosphonium salt like HATU, HBTU, or PyBOP. 2. Pre-activation: Pre-activate the Fmoc-Cit-OH with the coupling reagent and base for a short period before adding the p-aminobenzyl alcohol. |
| Suboptimal reaction conditions | 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Fmoc-Cit-OH and the coupling reagent relative to p-aminobenzyl alcohol. 2. Concentration: Ensure adequate concentration of reactants in a suitable solvent like DMF. |
| Product Precipitation | If the product precipitates during the reaction, try adding more solvent or a co-solvent to maintain solubility. |
Problem 2: Presence of Multiple Impurities in Crude Product
| Potential Cause | Identification Method | Suggested Solution |
| Unreacted starting materials | LC-MS, TLC | 1. Ensure complete reaction by monitoring with TLC or LC-MS. 2. Optimize reaction time and temperature. 3. Use a slight excess of one reagent to drive the reaction to completion, followed by appropriate purification. |
| Epimerization of Citrulline | Chiral HPLC, NMR | 1. Use a coupling reagent with low racemization potential (e.g., COMU, PyBOP). 2. Minimize the amount of base (DIPEA) and reaction time. |
| Guanidinylation of N-terminus | LC-MS (mass increase of 42 Da) | 1. Avoid a large excess of uronium-based coupling reagents (HATU, HBTU). 2. Add the activated amino acid to the amine component promptly. |
| Side-chain reactions of Citrulline | LC-MS/MS | 1. Use milder coupling conditions. 2. Protect the citrulline side-chain if side reactions are significant, although this adds complexity to the synthesis. |
Experimental Protocols
Key Experiment: Synthesis of this compound using HATU
This protocol is designed to improve yield and minimize side product formation.
Materials:
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
p-Aminobenzyl alcohol (PAB-OH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Cit-OH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve p-aminobenzyl alcohol (1.2 equivalents) in anhydrous DMF.
-
Add the p-aminobenzyl alcohol solution to the activated Fmoc-Cit-OH mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis.
How to avoid epimerization during Fmoc-Val-Cit-PAB-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization during the synthesis of Fmoc-Val-Cit-PAB-OH, a critical linker used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in Fmoc-Val-Cit-PAB-OH synthesis?
A1: Epimerization is an unwanted side reaction in peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted.[1][2][3][4] In the context of Fmoc-Val-Cit-PAB-OH, this would primarily involve the conversion of L-Valine to D-Valine, resulting in the diastereomeric impurity Fmoc-D-Val-L-Cit-PAB-OH. This impurity is often difficult to separate from the desired product due to similar physical properties and can significantly impact the biological activity and therapeutic efficacy of the final ADC.[1]
Q2: What are the primary causes of epimerization during the coupling step?
A2: Epimerization during peptide coupling is primarily caused by two mechanisms:
-
Oxazolone Formation: The activation of the carboxylic acid of Fmoc-Val-OH can lead to the formation of a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.
-
Direct Enolization: A strong base can directly abstract the acidic alpha-proton from the activated amino acid, forming an enolate intermediate which can then be protonated from either side, leading to racemization.
Factors that promote epimerization include the use of strong activating agents, excess base, prolonged reaction times, and high temperatures. Valine, being a sterically hindered amino acid, can experience slower coupling rates, which increases the time the activated intermediate is susceptible to epimerization.
Q3: Which step in the Fmoc-Val-Cit-PAB-OH synthesis is most prone to epimerization?
A3: The most critical step for epimerization is the coupling of the Fmoc-Valine (Fmoc-Val-OH) to the amino group of the Citrulline-PAB-OH moiety. During this step, the carboxylic acid of Fmoc-Val-OH is activated, making the alpha-proton susceptible to abstraction by base.
Q4: How can I detect and quantify the level of epimerization?
A4: The most common and reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the desired L,L-diastereomer (Fmoc-L-Val-L-Cit-PAB-OH) from the undesired D,L-diastereomer (Fmoc-D-Val-L-Cit-PAB-OH). By comparing the peak areas, the percentage of the epimeric impurity can be accurately determined. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, leading to epimerization.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Val diastereomer detected by HPLC. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization. Carbodiimides like DCC or EDC, when used without additives, can lead to significant epimerization. | Use a uronium/aminium-based coupling reagent with a hydroxylamine additive. HATU, HBTU, and HCTU are generally preferred. For this specific synthesis, an optimized protocol using Fmoc-Val-OSu or HATU has been shown to minimize or eliminate epimerization. |
| Excess or Strong Base: The presence of a strong or excess tertiary amine base (like DIPEA or NMM) can readily abstract the alpha-proton of the activated valine. | Use a weaker base or a stoichiometric amount. For HATU-mediated couplings, a hindered base like 2,4,6-collidine can be beneficial. In the recommended protocol, the use of pre-activated Fmoc-Val-OSu can circumvent the need for a strong base during the coupling step. | |
| Prolonged Reaction Time: The longer the activated Fmoc-Val-OH is present in the reaction mixture, the greater the opportunity for epimerization. | Optimize reaction time. Monitor the reaction progress by TLC or a small-scale HPLC analysis to determine the point of completion and avoid unnecessarily long reaction times. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of both the coupling reaction and the epimerization side reaction. | Use a less polar aprotic solvent. While DMF is common, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes reduce epimerization. However, solubility of all reactants must be considered. | |
| Low coupling efficiency leading to repeated or extended coupling times. | Steric Hindrance: Valine is a sterically hindered amino acid, which can slow down the coupling reaction. | Use a highly efficient coupling reagent. HATU is known to be very effective for coupling sterically hindered amino acids. Pre-activation of the Fmoc-Val-OH for a short period (1-5 minutes) before adding the amine component can also improve efficiency. |
| Aggregation: The peptide-linker conjugate may aggregate in solution, reducing the accessibility of the reactive sites. | Consider solvent choice. Adding a chaotropic salt or switching to a more solubilizing solvent like NMP might help, but the effect on epimerization should be monitored. |
Data Presentation: Comparison of Coupling Reagents
While direct comparative data for Fmoc-Val-Cit-PAB-OH is limited, the following table summarizes reported epimerization levels for different coupling reagents using model peptides. This data provides a general indication of the propensity of these reagents to cause epimerization.
| Coupling Reagent | Additive | Base | Solvent | Model Peptide | D-Isomer (%) | Reference |
| HATU | - | DIPEA | DMF | Fmoc-Val-Cit-PAB-OH | Not detected | |
| HBTU | - | NMM | CH₂Cl₂ | Z-Phe-Val-OMe | 1.2 | |
| BOP | - | NMM | CH₂Cl₂ | Z-Phe-Val-OMe | 0.4 | |
| DCC | HOBt | - | DMF | Various | 0.8 - 6.0 | |
| EDC | HOBt | - | DMF | Various | 2.0 - 9.0 | |
| EDC | - | - | CH₂Cl₂ | Various | 21 - 29 | |
| IBCF | - | NMM | CH₂Cl₂ | Z-Phe-Val-OMe | 5.4 |
Note: The level of epimerization is highly dependent on the specific amino acids being coupled, the reaction conditions, and the model system used for analysis. This table should be used as a comparative guide.
Mandatory Visualization
Below are diagrams illustrating the mechanism of epimerization and a recommended troubleshooting workflow.
Experimental Protocols
Protocol 1: Recommended Synthesis of Fmoc-Val-Cit-PAB-OH with Minimized Epimerization
This protocol is adapted from an improved methodology designed to be high-yielding and avoid epimerization. It involves the synthesis of the Fmoc-Cit-PAB-OH intermediate, followed by deprotection and coupling with a pre-activated Valine derivative.
Part A: Synthesis of this compound
-
Dissolution: Dissolve L-Citrulline in a suitable solvent system (e.g., aqueous acetone).
-
Fmoc Protection: Add Fmoc-Cl or Fmoc-OSu and a mild base (e.g., sodium bicarbonate). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture and extract the Fmoc-L-Citrulline.
-
Coupling to PAB-OH: Dissolve the dried Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (PAB-OH, 1.0 eq) in DMF.
-
Activation: Add HATU (1.05 eq) and DIPEA (1.0 eq) to the solution. Note: Using more than one equivalent of DIPEA can cause premature Fmoc deprotection.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Purification: Purify the resulting this compound by silica gel chromatography.
Part B: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Fmoc Deprotection: Dissolve this compound (1.0 eq) in DMF. Add an excess of a secondary amine (e.g., 20 eq of triethylamine or 20% piperidine in DMF). Stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess amine under reduced pressure. Triturate the residue with ether to obtain the crude H₂N-Cit-PAB-OH.
-
Coupling: Dissolve the crude H₂N-Cit-PAB-OH and Fmoc-Val-OSu (1.1 eq) in fresh DMF.
-
Reaction: Stir the mixture at room temperature for 16-20 hours.
-
Purification: Remove DMF under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield Fmoc-Val-Cit-PAB-OH as a single diastereomer.
Protocol 2: Chiral HPLC Method for Epimerization Analysis
This protocol provides a general framework for the analysis of epimerization. Specific conditions may need to be optimized for your system.
-
Objective: To separate and quantify Fmoc-L-Val-L-Cit-PAB-OH (desired product) and Fmoc-D-Val-L-Cit-PAB-OH (epimerization impurity).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Lux Cellulose-2, Chiralpak IA, or Chiralpak IC have shown good performance in separating Fmoc-amino acids and their derivatives.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA or FA. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection: UV at 265 nm (for the Fmoc group).
-
-
Analysis:
-
Inject the sample and record the chromatogram. The two diastereomers should resolve into two separate peaks.
-
Integrate the peak areas corresponding to the L,L and D,L diastereomers.
-
Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(D,L) / (Area(L,L) + Area(D,L))] * 100
-
-
References
Technical Support Center: Fmoc-Cit-Pab-OH Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Fmoc-Cit-Pab-OH. Adherence to proper storage and handling protocols is critical to ensure the integrity and performance of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. These conditions vary depending on whether the product is in solid form or dissolved in a solvent.[1][2]
Q2: What are the primary causes of this compound degradation?
A2: The main causes of this compound degradation are exposure to basic conditions, moisture, and elevated temperatures. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly sensitive to bases, which can lead to its cleavage.[1][3] Additionally, the compound can be susceptible to hydrolysis.
Q3: How can I visually identify potential degradation of my this compound sample?
A3: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in the physical appearance of the solid, such as discoloration (e.g., yellowing) or clumping, which may indicate moisture absorption. For solutions, the appearance of precipitates or a change in color could suggest degradation or solubility issues. However, analytical methods like HPLC are necessary for a conclusive purity assessment.
Q4: Is this compound sensitive to repeated freeze-thaw cycles when in solution?
A4: Yes, repeated freeze-thaw cycles can contribute to the degradation of this compound in solution.[4] It is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is crucial to use anhydrous solvents to prevent moisture-induced degradation. If solubility issues arise, gentle warming and sonication can be employed.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Unexpectedly low yield or incomplete reaction in a synthesis involving this compound.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Solution: Verify that the compound has been stored under the recommended conditions (see Table 1). If the compound is old or has been stored improperly, it is advisable to test its purity via HPLC before use.
-
-
Possible Cause 2: Presence of moisture in the reaction.
-
Solution: Ensure all solvents and reagents are anhydrous. This compound is hygroscopic, and moisture can lead to hydrolysis.
-
-
Possible Cause 3: Basic impurities in the reaction mixture.
-
Solution: The Fmoc group is labile to basic conditions. Ensure that all reagents and solvents are free from basic contaminants.
-
Issue 2: Appearance of an unexpected peak during HPLC analysis of a reaction mixture containing this compound.
-
Possible Cause 1: Premature deprotection of the Fmoc group.
-
Solution: An additional peak with a shorter retention time might correspond to the deprotected Cit-Pab-OH. This can occur if the reaction conditions are inadvertently basic. Review your experimental protocol to identify and eliminate any potential sources of base.
-
-
Possible Cause 2: Hydrolysis of the amide or carbamate bond.
-
Solution: Depending on the pH and temperature of your reaction, hydrolysis of the amide linkage between citrulline and PAB, or the carbamate of the Fmoc group, can occur. Analyze the mass of the impurity to identify the degradation product and adjust reaction conditions accordingly (e.g., by buffering the reaction mixture).
-
Issue 3: this compound solid appears discolored or clumpy.
-
Possible Cause: Absorption of moisture and potential degradation.
-
Solution: This indicates improper storage. While the material might still be usable for some applications, it is highly recommended to perform a purity check (e.g., by HPLC) before use. For future storage, ensure the container is tightly sealed and stored in a desiccator at the recommended temperature.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | |
| Solid (Powder) | 4°C | Up to 2 years | |
| In Solvent (DMSO) | -80°C | Up to 6 months | |
| In Solvent (DMSO) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound and can be adapted to your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Aggregation of ADCs with Val-Cit-PAB Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of Antibody-Drug Conjugates (ADCs) featuring the Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with Val-Cit-PAB linkers?
A1: Aggregation of ADCs with Val-Cit-PAB linkers is a multifactorial issue primarily driven by an increase in the overall hydrophobicity of the antibody upon conjugation. Key contributing factors include:
-
Hydrophobicity of the Payload: Many potent cytotoxic payloads are inherently hydrophobic. Attaching these molecules to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with an increased propensity for aggregation. As more hydrophobic linker-payloads are conjugated to the antibody, the surface hydrophobicity of the ADC increases, amplifying the driving force for aggregation.
-
The Val-Cit-PAB Linker Itself: While designed for specific cleavage by cathepsin B inside the target cell, the PAB moiety of the linker is hydrophobic and contributes to the overall hydrophobicity of the ADC, which can promote aggregation.
-
Conjugation Process Conditions: The conditions used during the conjugation reaction can significantly impact ADC stability. Factors such as the use of organic co-solvents to dissolve the linker-payload, unfavorable pH, or high temperatures can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
Intrinsic Properties of the Antibody: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation due to their amino acid sequence and surface hydrophobicity. The conjugation process can further destabilize these sensitive mAbs.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts the stability of an ADC. A higher DAR, meaning more drug-linker molecules are attached to a single antibody, generally leads to a greater tendency for aggregation. This is because most cytotoxic payloads are hydrophobic, and increasing their number on the antibody surface intensifies the intermolecular hydrophobic interactions, which are a primary driver of aggregation. Therefore, optimizing the DAR is a crucial balancing act between achieving the desired therapeutic efficacy and maintaining the biophysical stability of the ADC.
Q3: What role do formulation components like pH, ionic strength, and excipients play in preventing aggregation?
A3: Formulation is a critical strategy to stabilize ADCs and prevent aggregation.
-
pH: The pH of the formulation buffer is crucial for maintaining the native conformation of the antibody. Deviations from the optimal pH can lead to partial unfolding and exposure of hydrophobic residues, increasing the risk of aggregation. Each ADC has an optimal pH range for stability, which must be determined empirically.
-
Ionic Strength: The ionic strength of the buffer, controlled by salt concentration, helps to maintain the colloidal stability of the ADC. Appropriate ionic strength can shield charges on the protein surface, reducing electrostatic interactions that can lead to aggregation. However, both too low and too high salt concentrations can be detrimental.
-
Excipients: Various excipients are added to ADC formulations to enhance stability:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are used to prevent aggregation at interfaces (air-water, container surface) and can also stabilize the ADC in solution.
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, thawing, and lyophilization by forming a glassy matrix.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein aggregation and is often used to improve the solubility and stability of proteins.
-
Q4: What are some advanced strategies to prevent aggregation at the design and process level?
A4: Beyond formulation, several advanced strategies can be employed to mitigate aggregation:
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker design is a highly effective strategy. This can be achieved by adding polyethylene glycol (PEG) chains, sulfonate groups, or hydrophilic amino acids like glutamic acid. These hydrophilic linkers can "shield" the hydrophobicity of the payload, reducing the overall hydrophobicity of the ADC and its propensity to aggregate.
-
Site-Specific Conjugation: Traditional conjugation methods often result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. Site-specific conjugation techniques allow for the creation of a more homogeneous product with a defined DAR. This not only improves the analytical characterization of the ADC but can also lead to improved stability and a wider therapeutic window.
-
"Lock-Release" Technology: This is an innovative process where the antibody is immobilized on a solid support during the conjugation reaction. By physically separating the antibody molecules, this technique prevents them from aggregating during the potentially harsh conditions of the conjugation step. After conjugation and washing, the ADC is released into a stabilizing formulation buffer.
Troubleshooting Guides
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Recommended Action(s) |
| High Molar Excess of Linker-Payload | Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR. |
| Presence of Organic Co-solvents | Minimize the concentration of organic solvents (e.g., DMSO) used to dissolve the linker-payload. Perform efficient buffer exchange immediately after conjugation to remove residual solvent. |
| Suboptimal pH of Conjugation Buffer | Ensure the pH of the conjugation buffer is optimal for both the reaction chemistry and the stability of the antibody. A pH that is too close to the antibody's isoelectric point can reduce solubility and promote aggregation. |
| High Reaction Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of thermal denaturation of the antibody. |
| Inherent Instability of the Antibody | If the antibody itself is prone to aggregation, consider re-engineering the antibody or using advanced conjugation technologies like "Lock-Release". |
Problem 2: ADC aggregation increases over time during storage.
| Potential Cause | Recommended Action(s) |
| Suboptimal Formulation Buffer | Conduct a formulation screening study to identify the optimal buffer composition, pH, and ionic strength for long-term stability. |
| Inadequate Excipient Concentration | Ensure that stabilizing excipients such as surfactants (e.g., polysorbates) and sugars (e.g., sucrose) are present at sufficient concentrations. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. If multiple freeze-thaw cycles are necessary, ensure the formulation contains appropriate cryoprotectants. |
| Exposure to Light or Mechanical Stress | Protect the ADC from light by using amber vials. Avoid vigorous shaking or stirring that can cause mechanical stress. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature. Temperature excursions can significantly impact stability. |
Problem 3: Inconsistent aggregation results between different batches.
| Potential Cause | Recommended Action(s) |
| Variability in Starting Materials | Ensure consistent quality and purity of the monoclonal antibody and the Val-Cit-PAB linker-payload for each batch. |
| Inconsistent Conjugation Process | Standardize all parameters of the conjugation reaction, including reaction time, temperature, pH, and mixing speed. |
| Differences in Purification Methods | Use a standardized and well-defined purification protocol (e.g., chromatography, ultrafiltration/diafiltration) for all batches to effectively remove aggregates and residual reagents. |
| Variability in Handling and Storage | Implement standardized procedures for handling and storing all materials and the final ADC product to ensure consistency. |
Data Presentation
Table 1: Illustrative Effect of pH on ADC Aggregation
| Formulation pH | % Aggregate (by SEC) |
| 5.0 | 8.5% |
| 6.0 | 2.1% |
| 7.0 | 3.5% |
| 8.0 | 12.2% |
| Data is illustrative and demonstrates the importance of optimizing pH for ADC stability. |
Table 2: Illustrative Effect of Excipients on ADC Stability under Thermal Stress (40°C for 4 weeks)
| Formulation | % Aggregate (by SEC) |
| ADC in Histidine Buffer | 15.6% |
| + 5% Sucrose | 7.8% |
| + 0.02% Polysorbate 80 | 9.2% |
| + 5% Sucrose + 0.02% Polysorbate 80 | 4.3% |
| Data is illustrative and highlights the synergistic effect of stabilizing excipients. |
Table 3: Comparison of Linker Hydrophilicity on Aggregation of high DAR ADCs
| Linker Type | Average DAR | % Aggregate (by SEC) |
| Val-Cit-PAB | 7.5 | > 20% (significant precipitation) |
| Val-Ala-PAB | 7.4 | < 10% |
| Glu-Val-Cit-PAB | 8.0 | < 5% |
| Data is representative of trends reported in the literature, demonstrating that more hydrophilic linkers can support higher DARs with less aggregation.[1][2] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic size and determine their absolute molar mass.
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) and MALS and RI detectors with the mobile phase (typically the formulation buffer or a phosphate-buffered saline, pH 6.8-7.4) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure the system is stable with a flat baseline for all detectors.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.
-
Collect the UV (280 nm), light scattering, and refractive index data as the sample elutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
-
Use the MALS and RI data to calculate the absolute molar mass of each species to confirm their identity (monomer, dimer, etc.).
-
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
-
Objective: To rapidly detect the presence of aggregates and determine their size distribution in an ADC sample.
-
Sample Preparation:
-
Filter the ADC sample through a low-protein-binding 0.22 µm filter into a clean, dust-free cuvette.
-
Dilute the sample with the formulation buffer if necessary to an appropriate concentration for DLS analysis (typically 0.5-2 mg/mL).
-
-
Instrument Setup:
-
Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for several minutes.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) of the particles in the sample.
-
Assess the polydispersity index (PDI), where a higher PDI indicates a broader size distribution and potentially the presence of aggregates. The presence of multiple peaks in the size distribution plot is a direct indication of aggregation.
-
Protocol 3: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species based on their hydrophobicity, which can provide an indication of the drug-to-antibody ratio (DAR) distribution and the relative hydrophobicity of different ADC preparations.
-
System Preparation:
-
Equilibrate the HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in mobile phase A.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from high salt (mobile phase A) to low salt (mobile phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This can be used to compare different ADC formulations or batches and to resolve species with different DARs (higher DAR species are generally more hydrophobic and have longer retention times).
-
Visualizations
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PAB linker in a target cancer cell.
Caption: Experimental workflow for ADC production and aggregation analysis.
References
Optimizing Fmoc deprotection step to prevent side reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to minimize common side reactions during the critical Fmoc deprotection step of Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during piperidine-mediated Fmoc deprotection?
A1: The primary side reactions encountered are:
-
Aspartimide Formation: A base-catalyzed intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain ester. This is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1][2] The resulting aspartimide can lead to racemization and the formation of hard-to-separate α- and β-aspartyl peptides and piperidide adducts.[1]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, reducing the final yield.[3] This is most common for sequences containing proline at the second position.
-
Racemization: The basic conditions can cause the loss of chiral integrity (epimerization) of amino acids, particularly at the C-terminus or for sensitive residues like Cysteine (Cys) and Histidine (His).
Q2: How can aspartimide formation be identified?
A2: Aspartimide formation can be suspected if you observe the following:
-
HPLC Analysis: Unexpected peaks appearing close to the main product peak. The aspartimide itself results in a mass loss of 18 Da (dehydration), while the resulting α- and β-aspartyl peptides will have the same mass as the target peptide, complicating analysis.
-
Mass Spectrometry (MS): Detection of a peak corresponding to [M-18] or altered fragmentation patterns. The α- and β-peptide byproducts will have the same mass as the desired product but may be distinguishable by tandem MS (MS/MS).
Q3: What are the main alternatives to piperidine for Fmoc deprotection?
A3: Several alternative bases are used to mitigate the side reactions associated with piperidine. These include:
-
Piperazine (PZ): A weaker base that can reduce the rate of base-catalyzed side reactions like aspartimide formation. It is often used in combination with a stronger base like DBU.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that allows for rapid deprotection at lower concentrations. However, its high basicity can sometimes exacerbate aspartimide formation if not used carefully.
-
Dipropylamine (DPA): A secondary amine that has been shown to significantly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.
-
4-Methylpiperidine (4MP): A derivative of piperidine with similar efficiency but is not a controlled substance in some regions.
Q4: How do additives in the deprotection solution help?
A4: Adding a weak acid to the deprotection cocktail can buffer the basicity and suppress side reactions. For example, adding 0.1 M 1-hydroxybenzotriazole (HOBt) or 1% formic acid to the piperidine solution can significantly reduce aspartimide formation.
Troubleshooting Guide
| Issue/Symptom | Potential Root Cause | Recommended Solution & Mitigation Strategy |
| High levels of aspartimide-related impurities (+0 Da, -18 Da peaks in MS) | Sequence is prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn). | 1. Use a sterically bulky protecting group for the Asp side chain, such as OMpe or OBno, instead of the standard OtBu.2. Modify deprotection conditions: Switch to a less basic reagent like 25% Dipropylamine in DMF or add 0.1 M HOBt to the standard 20% piperidine/DMF solution. |
| Prolonged exposure to basic conditions. | Reduce deprotection time to the minimum required for complete Fmoc removal. Monitor completion using a UV detector. | |
| Elevated synthesis temperature. | Perform the synthesis at room temperature unless higher temperatures are necessary to overcome aggregation. | |
| Low peptide yield, especially for short peptides; detection of a cyclic dipeptide | Diketopiperazine (DKP) formation, especially with Proline in the second position. | 1. Use a modified deprotection reagent: A solution of 2% DBU / 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine/DMF.2. Use a sterically hindered resin: 2-chlorotrityl chloride (2-CTC) resin is less prone to DKP formation.3. Couple a dipeptide: Introduce the problematic N-terminal sequence (e.g., Xaa-Pro) as a pre-formed dipeptide unit to bypass the susceptible dipeptidyl-resin stage. |
| Presence of diastereomeric impurities (epimers) | Racemization of a sensitive amino acid (e.g., Cys, His) due to prolonged base exposure. | 1. Use milder deprotection conditions: Employ shorter deprotection times or a weaker base like piperazine.2. Optimize coupling: For racemization-prone residues, use carbodiimide activation (e.g., DIC/Oxyma) instead of uronium-based reagents and avoid extended pre-activation times. |
| Incomplete Fmoc deprotection leading to deletion sequences | Peptide aggregation on the resin, hindering reagent access. | 1. Switch to a stronger deprotection reagent: Use a solution containing DBU (e.g., 2% DBU / 5% piperazine in DMF).2. Change the solvent: Use N-methylpyrrolidone (NMP) instead of DMF or add chaotropic salts to disrupt aggregation. |
Data Presentation: Quantitative Comparison of Strategies
Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation
This table summarizes the percentage of aspartimide-related byproducts and D-Asp formation after treating a model peptide (VKDGYI) with 20% piperidine in DMF for 200 minutes, simulating approximately 100 deprotection cycles.
| Protecting Group | Aspartimide Formation (%) | D-Asp Formation (%) | Data Source |
| -OtBu (tert-Butyl) | 27.5 | 11.0 | |
| -OMpe (3-methylpent-3-yl) | 3.5 | 1.5 | |
| -OBno (5-n-butyl-5-nonyl) | 0.1 | 0.2 |
Table 2: Effect of Deprotection Reagent on Aspartimide Formation
This table compares the percentage of aspartimide formation in the model hexapeptide VKDGYI when using different deprotection reagents at 60°C.
| Deprotection Reagent | Aspartimide (%) | Data Source |
| 20% Piperidine in DMF | 17 | |
| 25% Dipropylamine (DPA) in DMF | 4 | |
| 5% DBU in DMF | 25 | |
| 20% Piperidine + 0.5 M Oxyma in DMF | 3 |
Visualizations: Mechanisms and Workflows
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This is the most common method for Fmoc removal but carries the highest risk for side reactions in sensitive sequences.
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.
-
Drain: Drain the DMF from the vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF.
-
Agitation: Agitate for another 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Fmoc Deprotection using a DBU/Piperazine Cocktail
This protocol is effective for rapid deprotection and for sequences prone to aggregation. For sequences also prone to aspartimide formation, 1% formic acid can be added.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF.
-
Deprotection: Add the DBU/piperazine solution to the resin.
-
Agitation: Agitate the resin slurry at room temperature for 2-5 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat: Add a fresh portion of the DBU/piperazine solution and agitate for another 2-5 minutes.
-
Drain: Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection using Dipropylamine (DPA) to Reduce Aspartimide
This protocol is recommended for sequences highly susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a 25% (v/v) solution of dipropylamine in DMF.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF.
-
First Deprotection: Add the 25% DPA solution and agitate for 1 minute.
-
Drain: Drain the DPA solution.
-
Second Deprotection: Add a fresh portion of the 25% DPA solution and agitate for 10 minutes.
-
Drain: Drain the DPA solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Protocol 4: Modified Piperidine Deprotection with HOBt Additive
The addition of HOBt buffers the basicity of the piperidine solution, reducing the rate of aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF.
-
Deprotection: Add the piperidine/HOBt solution and agitate for 10-15 minutes.
-
Drain: Drain the solution.
-
Repeat: Add a fresh portion of the piperidine/HOBt solution and agitate for another 10-15 minutes.
-
Drain: Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
References
Technical Support Center: Purification of Hydrophobic Fmoc-Protected Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic Fmoc-protected peptides. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophobic Fmoc-protected peptides so challenging to purify?
A1: The primary challenges in purifying hydrophobic peptides stem from their inherent physicochemical properties. These peptides contain a high number of non-polar amino acids, leading to low solubility in aqueous solutions and a strong tendency to aggregate.[1] During solid-phase peptide synthesis (SPPS), this can cause incomplete coupling and deprotection steps.[2][3] In the purification stage, typically done by reverse-phase high-performance liquid chromatography (RP-HPLC), these characteristics manifest as several issues:
-
Poor Solubility: Difficulty dissolving the crude peptide in the initial mobile phase for injection.
-
Aggregation: Peptides can aggregate in solution and on the column, leading to broad or tailing peaks and low recovery.
-
Strong Retention: The hydrophobic nature causes strong interactions with the C18 stationary phase, often requiring high concentrations of organic solvent for elution, which can complicate separation from other hydrophobic impurities.
Q2: My hydrophobic peptide won't dissolve in the standard HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?
A2: This is a very common problem. Here are several strategies to improve solubility:
-
Initial Solubility Testing: Before injecting your entire sample, test the solubility of a small amount in various solvents.
-
Stronger Organic Solvents: Try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), isopropanol, or ethanol before diluting it with the initial mobile phase. Be mindful that high concentrations of these strong solvents in the injected sample can lead to peak distortion.
-
Acidic Conditions: For peptides with a net positive charge, dissolving in an acidic solution (e.g., water with 0.1% to 1% TFA or acetic acid) can improve solubility by protonating basic residues.
-
Basic Conditions: For peptides with a net negative charge, a basic and volatile buffer like 50mM ammonium bicarbonate can be effective.
-
Chaotropic Agents: In difficult cases, chaotropic agents like guanidine hydrochloride can be used to disrupt aggregation and aid dissolution, though their compatibility with your HPLC system must be considered.
Q3: I'm observing poor peak shape (tailing or broad peaks) during HPLC. What are the causes and solutions?
A3: Poor peak shape is often a result of secondary interactions with the column, peptide aggregation, or suboptimal chromatographic conditions.
-
Secondary Interactions: Unwanted interactions between the peptide and free silanol groups on the silica-based column can cause peak tailing. Using a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) helps to mask these silanol groups.
-
Peptide Aggregation: Aggregation on the column leads to broad, often tailing peaks. Increasing the column temperature can disrupt these aggregates and improve peak shape.
-
Suboptimal Gradient: A steep gradient may not provide enough time for the peptide to interact properly with the stationary phase, resulting in broad peaks. A shallower gradient around the elution point of the peptide can significantly improve peak sharpness.
-
Mobile Phase Additives: If using formic acid for MS compatibility and observing tailing, consider increasing its concentration or switching to a different ion-pairing agent like difluoroacetic acid (DFA).
Q4: My peptide recovery is very low after purification. How can I improve the yield?
A4: Low recovery is a significant issue with "sticky" hydrophobic peptides. Potential causes include irreversible adsorption to the column or precipitation during the run.
-
Optimize Sample Solubility: Ensure the peptide is fully dissolved before injection using the strategies mentioned in Q2.
-
Increase Column Temperature: Higher temperatures (e.g., 40-60°C) can improve peptide solubility in the mobile phase, reducing the chances of precipitation on the column and leading to better recovery.
-
Modify the Mobile Phase: While acetonitrile is standard, using n-propanol or isopropanol as the organic modifier can enhance the solubility and recovery of very hydrophobic peptides.
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help minimize this.
-
Choose the Right Column: A column with a wider pore size (e.g., 300 Å) is often better for larger peptides as it allows for better diffusion into the pores. For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may be more suitable than a C18 column.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the purification of hydrophobic Fmoc-protected peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude peptide is insoluble in initial HPLC buffer | High hydrophobicity of the peptide sequence. | 1. Use a stronger solvent: Dissolve the peptide in a minimal amount of DMSO, DMF, or isopropanol, then dilute with the initial mobile phase. 2. Adjust pH: Use acidic (0.1% TFA) or basic (ammonium bicarbonate) solutions based on the peptide's net charge. 3. Solubility Test: Perform small-scale solubility tests with various solvents before dissolving the entire batch. |
| Poor peak shape (broadening and tailing) | 1. Peptide aggregation on the column. 2. Secondary interactions with free silanol groups. 3. Suboptimal gradient slope. | 1. Increase column temperature: Elevate the temperature to 40-60°C to improve solubility and reduce aggregation. 2. Optimize mobile phase additive: Ensure 0.1% TFA is present in both mobile phases. 3. Adjust the gradient: Run a shallower gradient around the elution point of the peptide. 4. Change stationary phase: Consider a C8 or C4 column for less retention. |
| Low recovery of the purified peptide | 1. Irreversible adsorption to the column or HPLC system. 2. Precipitation of the peptide on the column. | 1. Passivate the HPLC system: Flush the system with a strong acid to minimize non-specific binding. 2. Increase column temperature: This improves solubility and reduces the risk of precipitation. 3. Change organic modifier: Use n-propanol or isopropanol in the mobile phase instead of acetonitrile. 4. Use a wider pore size column (300 Å). |
| No peptide elution from the column | Extreme hydrophobicity causing irreversible binding to the stationary phase. | 1. Use a less retentive column: Switch from a C18 to a C8, C4, or phenyl column. 2. Increase organic modifier strength: Use a gradient with a higher concentration of a stronger organic solvent like isopropanol. 3. Alternative purification methods: Consider techniques like Hydrophobic Interaction Chromatography (HILIC) or precipitation/washing methods for extremely difficult cases. |
Quantitative Data Summary
The following tables summarize quantitative data to aid in the optimization of your HPLC purification.
Table 1: Effect of Mobile Phase Additive on Peptide Retention and Peak Shape
| Mobile Phase Additive | Typical Concentration | Effect on Retention | Peak Shape Improvement |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Increases retention due to ion-pairing. | Excellent at masking silanol interactions, reducing tailing. |
| Formic Acid (FA) | 0.1% | Less retention compared to TFA. | Moderate; may result in broader peaks for some peptides. |
| Heptafluorobutyric Acid (HFBA) | 10 mM | Significantly increases retention due to higher hydrophobicity. | Can improve separation of complex mixtures. |
Data is generalized and will vary depending on the peptide and specific HPLC conditions.
Table 2: Influence of HPLC Parameters on Hydrophobic Peptide Purification
| Parameter | Adjustment | Rationale & Expected Outcome |
|---|---|---|
| Column Temperature | Increase from 30°C to 60°C | Improves solubility, reduces mobile phase viscosity, and disrupts aggregation. Leads to sharper peaks and higher recovery. |
| Gradient Slope | Decrease (make shallower) | Allows more time for interaction with the stationary phase. Improves resolution and peak sharpness. |
| Stationary Phase | Switch from C18 to C8 or C4 | Reduces hydrophobic interactions. Decreases retention time and can improve peak shape for very hydrophobic peptides. |
| Organic Modifier | Replace Acetonitrile with Isopropanol | Isopropanol is a stronger solvent for hydrophobic peptides. Can improve solubility and recovery. |
Experimental Protocols
Protocol 1: Sample Preparation for a Highly Hydrophobic Peptide
-
Initial Solubility Test: Test the solubility of a small amount of the lyophilized peptide in various solvents (e.g., water with 0.1% TFA, 50% acetonitrile, DMSO, isopropanol).
-
Dissolution: Dissolve the bulk of the peptide in the strongest solvent in which it is readily soluble. Use the minimum volume necessary.
-
Dilution: If a strong organic solvent like DMSO was used, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection. The final concentration of the strong solvent should be low enough to not cause peak distortion.
-
Centrifugation: Before injection, centrifuge the sample to remove any particulate matter.
Protocol 2: General RP-HPLC Method Optimization
-
System Setup:
-
Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase: Aqueous Phase (A): 0.1% TFA in water. Organic Phase (B): 0.1% TFA in acetonitrile.
-
Flow Rate: A standard analytical flow rate is 1 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Scouting Run: Inject a small amount of the prepared peptide sample. Run a broad linear gradient from 5% to 95% B over 30 minutes. Monitor the chromatogram to determine the approximate percentage of mobile phase B at which the peptide elutes.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30% to 50% B over 20 minutes. Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.
-
Temperature Optimization: If peak shape is still suboptimal, increase the column temperature in increments of 10°C (e.g., from 30°C to 60°C) and observe the effect on peak shape and retention time.
-
Mobile Phase Modifier Optimization: If further improvements are needed, consider using a different organic modifier (e.g., isopropanol) or a different acid additive (e.g., formic acid if MS detection is required).
Visualizations
Caption: General workflow for the purification of hydrophobic peptides.
Caption: Troubleshooting decision tree for hydrophobic peptide purification.
References
Technical Support Center: Troubleshooting Incomplete Cleavage of the Val-Cit Linker by Cathepsin B
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with the incomplete cleavage of the valine-citrulline (Val-Cit) linker in their antibody-drug conjugate (ADC) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Cit linker cleavage and what is the role of cathepsin B?
The Val-Cit linker is designed to be stable in systemic circulation and cleaved within the lysosome of target cancer cells.[1] The cleavage is an enzymatic process primarily mediated by cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[1][2] Cathepsin B recognizes the Val-Cit dipeptide sequence and cleaves the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[3] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the cytotoxic payload in its active form. While cathepsin B is the principal enzyme, other lysosomal proteases such as cathepsins L, S, and F can also contribute to Val-Cit linker cleavage.
Q2: We are observing low or incomplete payload release in our in vitro assays. What are the potential causes?
Several factors can lead to inefficient payload release in in vitro settings. These can be broadly categorized into issues with the enzyme, the ADC construct itself, or the assay conditions.
-
Enzyme Activity: Ensure that the recombinant cathepsin B is active. It is advisable to test the enzyme with a known fluorogenic substrate as a positive control. The activity of cathepsin B is highly dependent on a reducing environment and an acidic pH, typically between 4.5 and 5.5, which mimics the lysosomal environment.
-
ADC Construct: The proximity of the payload to the cleavage site can cause steric hindrance, inhibiting cathepsin B from accessing the Val-Cit sequence. The site of conjugation on the antibody can also influence cleavage efficiency.
-
Assay Conditions: The assay buffer must be at the optimal pH for cathepsin B activity and should contain a reducing agent like dithiothreitol (DTT) to maintain the active state of the enzyme's cysteine protease domain.
Q3: Can the drug-to-antibody ratio (DAR) affect the cleavage of the Val-Cit linker?
Yes, the drug-to-antibody ratio (DAR) can indirectly impact the perceived efficiency of linker cleavage. ADCs with a high DAR may be more prone to aggregation, which can limit the accessibility of the Val-Cit linker to cathepsin B. Furthermore, high DAR values can lead to faster clearance of the ADC from circulation in vivo, reducing the time available for it to reach the target tumor cells and undergo lysosomal processing.
Q4: Are there other enzymes besides cathepsin B that can cleave the Val-Cit linker, and what are the implications?
While the Val-Cit linker is designed for cleavage by lysosomal cathepsins, it can be susceptible to premature cleavage by other enzymes in different biological compartments, which can lead to off-target toxicity and reduced therapeutic efficacy.
-
In mouse preclinical models , the Val-Cit linker is notoriously unstable in plasma due to cleavage by carboxylesterase Ces1c. This can lead to misleading results in efficacy and toxicity studies.
-
In humans , human neutrophil elastase has been shown to cleave the Val-Cit linker, which is a potential concern for off-target payload release.
Troubleshooting Guides
Issue 1: Inefficient Payload Release in In Vitro Cathepsin B Cleavage Assay
If you are observing lower than expected payload release in your in vitro assay, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inactive Cathepsin B | 1. Verify Enzyme Activity: Run a parallel assay with a known fluorogenic cathepsin B substrate (e.g., Z-FR-AMC) to confirm enzyme activity. 2. Proper Enzyme Handling: Ensure the enzyme has been stored and handled correctly to prevent degradation. |
| Suboptimal Assay Conditions | 1. Check pH: Confirm that the assay buffer pH is within the optimal range for cathepsin B (pH 4.5-5.5). 2. Include Reducing Agent: Ensure the presence of a reducing agent like DTT (typically 5 mM) in the assay buffer to maintain cathepsin B activity. |
| ADC Construct Issues | 1. Steric Hindrance: If possible, compare the cleavage of the linker-payload to a linker with a smaller, non-hindering molecule. 2. Aggregation: Analyze the ADC preparation for aggregates using size exclusion chromatography (SEC). |
Issue 2: Premature Payload Release in Mouse Plasma Stability Assays
Premature cleavage in mouse plasma is a common issue for ADCs with Val-Cit linkers.
| Potential Cause | Troubleshooting Step |
| Cleavage by Mouse Carboxylesterase Ces1c | 1. Use Ces1c Knockout Mice: Conduct in vivo studies in Ces1c knockout mice to confirm if this enzyme is responsible for the instability. 2. Modify the Linker: Consider using a modified linker, such as the Glu-Val-Cit tripeptide, which has shown increased stability in mouse plasma. 3. Optimize Conjugation Site: Conjugating the linker to a less solvent-exposed site on the antibody can offer some protection from enzymatic degradation. |
Comparative Data on Dipeptide Linker Cleavage
The choice of dipeptide in the linker can significantly impact the rate of cleavage by cathepsin B. The following table summarizes the relative cleavage efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics |
| Val-Cit | Baseline | Benchmark for efficient cleavage and good stability in human plasma. |
| Val-Ala | ~50% | Also effectively cleaved by cathepsin B; offers lower hydrophobicity, which can reduce ADC aggregation. |
| Phe-Lys | ~30-fold faster (by isolated cathepsin B) | Rapidly cleaved by isolated enzyme, but cleavage rates are similar to Val-Cit in lysosomal extracts, indicating the involvement of other enzymes. |
| cBu-Cit | Similar to Val-Cit | A peptidomimetic linker with a cyclobutane modification that demonstrates enhanced specificity for cathepsin B. |
| Glu-Val-Cit | Maintained cleavage by Cathepsin B | A tripeptide linker designed to increase stability in mouse plasma. |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol is designed to quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
HPLC system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate the cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated cathepsin B. A typical final concentration is 20 nM for the enzyme and 1 µM for the ADC.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and add it to the quench solution to stop the reaction.
-
Analyze the samples by HPLC to quantify the amount of released payload and intact ADC.
-
Calculate the cleavage rate and the half-life of the linker.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
Materials:
-
ADC with Val-Cit linker
-
Human or mouse plasma
-
Incubator
-
LC-MS/MS system or ELISA setup
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration.
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the mixture and store it at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC. This can be done using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).
-
Plot the percentage of intact ADC over time to determine the stability of the linker.
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting workflow for incomplete Val-Cit cleavage.
References
Technical Support Center: Off-Target Cleavage of Val-Cit-PAB Linkers in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target cleavage of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target cleavage of Val-Cit-PAB linkers in plasma?
A1: The premature cleavage of Val-Cit-PAB linkers in plasma is a significant concern that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary causes are enzymatic degradation in systemic circulation.[1] In preclinical mouse models, the enzyme carboxylesterase 1C (Ces1C) has been identified as a key contributor to the hydrolysis of Val-Cit-PAB-based linkers.[2][3][4] Additionally, human neutrophil elastase (NE) has been shown to cause aberrant cleavage of the Val-Cit bond, which can lead to potential off-target toxicity and neutropenia.
Q2: Is the stability of Val-Cit-PAB linkers consistent across different species?
A2: No, there is a notable species-specific difference in the stability of Val-Cit-PAB linkers. They exhibit good stability in human and primate plasma. However, they are significantly less stable in rodent plasma due to the activity of carboxylesterase 1C (Ces1C). This discrepancy is a critical consideration for the preclinical evaluation of antibody-drug conjugates (ADCs).
Q3: What are the consequences of premature linker cleavage?
A3: Premature cleavage of the linker in the bloodstream leads to the early release of the cytotoxic payload. This can result in several adverse outcomes, including:
-
Off-target toxicity: The released drug can harm healthy tissues, leading to systemic side effects.
-
Reduced efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing its therapeutic effect.
-
Inconsistent in vivo results: Poor in vivo efficacy may be observed despite good in vitro potency.
Q4: How can the stability of Val-Cit-PAB linkers be improved?
A4: Several strategies have been developed to enhance the stability of Val-Cit-PAB linkers, primarily by modifying the linker design. One successful approach is the introduction of a glutamic acid residue to create a Glu-Val-Cit linker. This modification has been shown to provide exceptional long-term stability in both mouse and human plasma while maintaining the ability to release the payload upon cathepsin-mediated cleavage inside the tumor cell. Other strategies include the development of "exo-cleavable linkers" where the peptide sequence is repositioned to mask the payload's hydrophobicity and resist enzymatic degradation.
Troubleshooting Guide
This guide provides structured advice for addressing common issues encountered during experiments involving Val-Cit-PAB linkers.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
This observation indicates that your ADC is unstable in circulation, leading to the premature release of the cytotoxic drug.
| Potential Cause | Recommended Action | Rationale |
| Enzymatic cleavage by carboxylesterases (in rodent plasma) | 1. Confirm the species of plasma used. If using mouse or rat plasma, consider the high activity of Ces1C. 2. Switch to human or primate plasma for stability assays to better reflect clinical scenarios. 3. If rodent models are necessary, consider using a more stable linker design, such as a Glu-Val-Cit linker. | Rodent plasma contains carboxylesterases that are known to cleave the Val-Cit linker, while human plasma does not exhibit the same level of activity. |
| Cleavage by other plasma proteases (e.g., neutrophil elastase) | 1. Investigate the presence of neutrophil elastase in the plasma sample. 2. Consider linker modifications that are resistant to this enzyme, such as the Glu-Gly-Cit sequence or exo-cleavable linkers. | Human neutrophil elastase can also contribute to off-target cleavage of the Val-Cit bond. |
| Assay-related artifacts | 1. Review the sample handling and processing steps. 2. Ensure that the extraction method for the free payload is validated and does not induce cleavage. 3. Include a time-zero control to establish a baseline. | Improper sample preparation can sometimes lead to artificial degradation of the ADC. |
Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency
This discrepancy may suggest that the ADC is not reaching the tumor in its active, conjugated form.
| Potential Cause | Recommended Action | Rationale |
| Premature Payload Release in vivo | 1. Conduct pharmacokinetic (PK) studies to measure the levels of intact ADC, total antibody, and free payload over time. 2. If premature release is confirmed, refer to the troubleshooting guide for Issue 1 . | Direct measurement of ADC components in circulation will provide evidence of linker instability in vivo. |
| Inefficient Lysosomal Cleavage | 1. Perform a lysosomal stability assay using isolated lysosomes or lysosomal extracts to determine the rate of payload release. 2. If cleavage is slow, consider a different peptide sequence that is a better substrate for lysosomal proteases like Cathepsin B (e.g., Phe-Lys). | The payload must be efficiently released within the lysosome to exert its cytotoxic effect. A linker that is too stable may not be cleaved effectively. |
| Poor Tumor Penetration | 1. Evaluate ADC distribution in tumor tissue using imaging techniques or by measuring ADC concentration in tumor homogenates. | The large size of the antibody can limit its penetration into solid tumors, reducing overall efficacy. |
Quantitative Data Summary
Table 1: Stability of Different Linker Designs in Mouse Plasma
| Linker Configuration | % Released Payload in Mouse Plasma | Reference |
| Val-Cit PAB | High (specific values vary by study) | |
| Exo-cleavable Linkers | Significantly reduced compared to Val-Cit PAB | |
| Glu-Val-Cit (EVCit) | Almost no premature cleavage |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical instruments (LC-MS/MS or HPLC)
Procedure:
-
Spike the ADC into pre-warmed plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect an aliquot of the plasma sample.
-
To measure the released payload, immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant containing the free payload by LC-MS/MS.
-
To measure the intact ADC and determine the drug-to-antibody ratio (DAR), the ADC can be captured using Protein A magnetic beads, washed, and then analyzed by LC-MS. A decrease in DAR over time indicates linker cleavage.
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload against time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the peptide linker and release of the payload in a simulated lysosomal environment.
Materials:
-
ADC
-
Isolated lysosomes or lysosomal extracts
-
Reaction buffer mimicking the lysosomal environment (e.g., acidic pH, presence of reducing agents).
-
Incubator at 37°C
-
Quenching solution
-
LC-MS/MS
Procedure:
-
Incubate the ADC with isolated lysosomes or lysosomal extracts in the reaction buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction and process the samples to extract the released payload.
-
Quantify the released payload using LC-MS/MS.
Visualizations
Caption: Mechanism of Val-Cit-PAB linker cleavage.
Caption: Troubleshooting workflow for linker instability.
Caption: Experimental workflow for plasma stability assay.
References
Technical Support Center: Addressing Solubility Challenges of Fmoc-Cit-PAB-OH in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Fmoc-Cit-PAB-OH in aqueous buffers. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a key linker molecule used in the synthesis of antibody-drug conjugates (ADCs). The Fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for synthesis, imparts significant hydrophobicity to the molecule, leading to poor solubility in aqueous solutions. This can pose challenges during bioconjugation reactions, which are often performed in aqueous buffer systems to maintain the integrity of the antibody.
Q2: What is the general solubility profile of this compound?
This compound is sparingly soluble in water and most aqueous buffers. It exhibits high solubility in polar aprotic organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (e.g., ~70 mg/mL)[1][2] | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Another suitable organic solvent for stock solutions. |
| Water / Aqueous Buffers | Very Low / Insoluble | Direct dissolution is generally unsuccessful. |
Q3: What is the recommended general procedure for dissolving this compound for use in aqueous buffers?
The most effective method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to troubleshooting common solubility problems.
Issue 1: Precipitation is observed immediately upon adding the this compound DMSO stock solution to my aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, or the percentage of the organic co-solvent is too low.
-
Solution:
-
Reduce the Final Concentration: Lower the target concentration of this compound in the aqueous buffer.
-
Increase the Co-solvent Percentage: Gradually increase the percentage of DMSO in your final buffer. Be mindful of the tolerance of your biological components (e.g., antibodies) to the organic solvent. For many cell-based applications, the final DMSO concentration should be kept low (ideally ≤0.5%)[3].
-
Slow Addition and Vortexing: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This can prevent localized high concentrations that lead to precipitation.
-
Issue 2: The solution is cloudy or contains visible particles after dilution.
-
Possible Cause: Incomplete dissolution or aggregation of this compound.
-
Solution:
-
Sonication: After dilution, sonicate the solution in a water bath for 5-10 minutes. This can help break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. Be cautious with temperature-sensitive biological samples.
-
Filtration: If small particulates remain, consider filtering the solution through a 0.22 µm syringe filter. Note that this may reduce the actual concentration of the dissolved compound.
-
Issue 3: How does pH affect the solubility of this compound?
-
Recommendation: For bioconjugation reactions, it is generally recommended to work at a pH that is optimal for the reaction and the stability of the biomolecule, typically between pH 6.5 and 8.0. If solubility issues persist within this range, adjusting the pH slightly may be attempted, but the primary focus should be on optimizing the co-solvent concentration.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in an Aqueous Buffer
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved. Sonication can be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Determine the desired final concentration of this compound and the maximum tolerable percentage of DMSO in your experiment.
-
Place the required volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sterile tube.
-
While vigorously vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for 1-2 minutes after the addition is complete.
-
-
Post-Dilution Treatment (if necessary):
-
If the solution appears cloudy, sonicate it in a water bath for 5-10 minutes.
-
If particulates are still visible, consider gentle warming or filtration as described in the troubleshooting guide.
-
Visual Guides
Diagram 1: Decision-Making Workflow for Troubleshooting Solubility Issues
References
Validation & Comparative
Validating Cathepsin B-Mediated Cleavage of Val-Cit Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide linker has become a gold standard, engineered for selective cleavage by the lysosomal protease cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism is designed to enhance the therapeutic window by maximizing payload delivery to cancer cells while minimizing systemic toxicity.[1][3]
This guide provides an objective comparison of the Val-Cit linker's performance against other alternatives, supported by experimental data and detailed protocols for validation.
Comparative Performance: Specificity and Stability
An ideal ADC linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved upon internalization into the target tumor cell.[3] The Val-Cit linker's efficacy is benchmarked by its cleavage rate by cathepsin B and its stability in plasma.
While designed for cathepsin B, studies have shown that the Val-Cit linker can also be cleaved by other lysosomal proteases like cathepsin L, S, and F. This redundancy can be beneficial, potentially reducing the likelihood of tumor resistance through the loss of a single enzyme. However, a key challenge, particularly in preclinical murine models, is the Val-Cit linker's susceptibility to cleavage by mouse-specific carboxylesterase Ces1c and human neutrophil elastase, which can lead to premature payload release.
This has spurred the development of alternative linkers designed to improve plasma stability and specificity.
Data Presentation: Linker Performance Comparison
The following tables summarize quantitative and qualitative data comparing the Val-Cit linker to several alternatives.
Table 1: Comparison of In Vitro Performance of Dipeptide Linkers
| Linker | Key Features | In Vitro Performance Highlights | Reference |
| Val-Cit | Benchmark cathepsin B-cleavable dipeptide. | High cleavage efficiency by cathepsin B. | **** |
| Val-Ala | Cathepsin B-cleavable dipeptide. | Cleaved by cathepsin B at approximately half the rate of Val-Cit; exhibits lower hydrophobicity, which can reduce ADC aggregation. | |
| Glu-Val-Cit | Tripeptide linker designed for enhanced stability. | Offers significantly increased stability in mouse plasma by reducing susceptibility to Ces1c, without compromising cathepsin B cleavage. | |
| cBu-Cit | Peptidomimetic linker with a cyclobutane modification. | Demonstrates enhanced specificity for cathepsin B compared to Val-Cit. Drug release is inhibited by over 75% with a cathepsin B inhibitor. | |
| Asn-Asn | Dipeptide linker cleaved by legumain. | Stable against cathepsin B and highly stable in mouse plasma, resistant to Ces1c-mediated cleavage. |
Table 2: Representative Plasma Stability of Different ADC Linkers
| Linker Type | Species | Measurement | Stability Profile | Reference |
| Val-Cit | Mouse | Plasma concentration of conjugated payload | Susceptible to premature cleavage, leading to rapid payload loss. | **** |
| Val-Cit | Human | Plasma concentration of conjugated payload | Generally stable. | **** |
| Glu-Val-Cit | Mouse | Plasma concentration of conjugated payload | Enhanced stability compared to Val-Cit. | |
| Non-cleavable (e.g., mc) | Mouse/Human | Plasma concentration of conjugated payload | High plasma stability as payload is released only after full antibody degradation. |
Experimental Protocols
Reproducible and detailed methodologies are crucial for validating linker cleavage and stability. Below are standard protocols for key in vitro assays.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS/MS Method)
Objective: To quantify the rate and extent of payload release from an ADC after incubation with purified human cathepsin B.
Materials:
-
ADC construct with Val-Cit linker
-
Purified, activated human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quench Solution: Acetonitrile with a suitable internal standard (e.g., warfarin)
-
96-well microplate
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare the ADC solution in the assay buffer to a final concentration (e.g., 10 µM).
-
In a 96-well plate, add the ADC solution to the designated wells.
-
Initiate the reaction by adding the activated cathepsin B solution (e.g., final concentration 0.5 µg/mL).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction in designated wells by adding 3-4 volumes of the cold quench solution.
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload and remaining intact ADC.
-
Calculate the cleavage rate and the half-life of the linker under these conditions.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and determine the rate of premature payload release.
Materials:
-
ADC construct
-
Human or mouse plasma (sodium heparin as anticoagulant)
-
Incubator set to 37°C
-
Analysis system (e.g., ELISA, LC-MS/MS)
Procedure:
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma-ADC mixture at 37°C for the duration of the study (e.g., up to 7 days).
-
At each designated time point (e.g., 0, 6, 24, 48, 72, 168 hours), collect an aliquot of the mixture and immediately store it at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC. This can be achieved via:
-
Sandwich ELISA: Using capture and detection antibodies that recognize the antibody and payload, respectively, to measure intact ADC.
-
LC-MS/MS: To measure the drug-to-antibody ratio (DAR) over time.
-
-
Plot the percentage of intact ADC or average DAR over time to determine the stability and half-life of the ADC in plasma.
Visualizations
Diagrams are provided to clarify the cleavage mechanism and experimental workflows.
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Caption: Generalized workflow for a Val-Cit linker cleavage assay.
References
A Comparative Guide to the Stability of Val-Cit and Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Its stability in systemic circulation and the mechanism of payload release profoundly influence the ADC's efficacy and safety profile. This guide provides an objective comparison of two widely used linker technologies: the enzymatically cleavable valine-citrulline (Val-Cit) linker and non-cleavable linkers, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Val-Cit and non-cleavable linkers lies in their payload release mechanisms.
Val-Cit Linkers: Environmentally-Triggered Release
Val-Cit linkers are designed for controlled, intracellular drug release.[1][2] The dipeptide sequence is specifically recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in the acidic environment of tumor cell lysosomes.[2][] This enzymatic cleavage initiates the release of the cytotoxic payload. A key advantage of this mechanism is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[4]
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent complete degradation of the antibody backbone by lysosomal proteases. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This mechanism generally leads to greater stability in circulation, minimizing off-target toxicity. However, it necessitates efficient internalization of the ADC by the target cell and typically does not produce a bystander effect, as the released payload-linker-amino acid complex is often charged and not readily cell-permeable.
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: General Stability and Performance Characteristics
| Feature | Val-Cit Linker | Non-Cleavable Linker | Key Considerations |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents). | Highly stable in plasma due to the absence of a specific cleavage site. | The Val-Cit dipeptide can be a substrate for some circulating proteases, leading to off-target drug release. Non-cleavable linkers lack this liability. |
| Payload Release | Efficient and specific release of the unmodified payload inside the target cell. | Release of a payload-linker-amino acid metabolite. | Enzymatic cleavage of the Val-Cit linker ensures the release of the native drug. Non-cleavable linkers result in a modified payload that must retain potency. |
| Bystander Effect | Capable of inducing a bystander effect. | Limited to no bystander effect. | The released, unmodified payload from a Val-Cit linker can be cell-permeable and kill neighboring antigen-negative tumor cells. The charged payload-linker-amino acid complex from non-cleavable linkers is generally not cell-permeable. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity against antigen-positive cells. | Potent cytotoxicity against antigen-positive cells. | Both linker types can effectively deliver cytotoxic payloads to target cells. |
| In Vivo Efficacy | Can be highly efficacious, but premature drug release can impact the therapeutic window. | Often demonstrate a wider therapeutic window due to enhanced stability and reduced off-target toxicity. | The superior plasma stability of non-cleavable linkers can lead to better tolerability and a more favorable pharmacokinetic profile in vivo. |
Table 2: Comparative In Vitro and In Vivo Stability Data
| ADC Construct | Linker Type | Species/Matrix | Stability Metric | Result | Reference |
| Trastuzumab-vc-MMAE | Val-Cit | Rat Serum | % Payload Loss (7 days) | ~20% | |
| Trastuzumab-mc-MMAF | Non-cleavable (maleimidocaproyl) | Human Plasma | % Intact ADC (7 days) | >95% | |
| Anti-CD79b-vc-MMAE | Val-Cit | Rat Serum | % Payload Loss (7 days) | Up to 20% | |
| Anti-HER2-EVCit-MMAE | Modified Val-Cit (EVCit) | Mouse Plasma | Half-life (t1/2β) of intact ADC | 12.0 days | |
| Anti-HER2-VCit-MMAE | Val-Cit | Mouse Plasma | Half-life (t1/2β) of intact ADC | 2.0 days | |
| ADC with MD linker | Non-cleavable | Human Plasma | % Degradation (120 hours) | ~3% | |
| ADC with SMCC linker | Non-cleavable | Human Plasma | % Degradation (120 hours) | ~38% |
Experimental Protocols for ADC Stability Assessment
Evaluating the stability of an ADC is a critical step in its development. The following are key experiments used to assess linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of total antibody and intact ADC in the plasma samples using methods like ELISA or LC-MS.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Conclusion
The choice between a Val-Cit and a non-cleavable linker is a critical decision in ADC design and is dependent on the specific therapeutic application. Val-Cit linkers offer the advantage of a specific, intracellular payload release mechanism and the potential for a bystander effect, which can be beneficial for treating heterogeneous tumors. However, their susceptibility to premature cleavage in some preclinical models and potentially in humans requires careful evaluation.
Non-cleavable linkers provide superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. The trade-off is the lack of a bystander effect and the release of a modified payload, which must be shown to retain potent cytotoxic activity. A thorough understanding of the stability profiles and mechanisms of action of these different linker technologies is paramount for the successful development of next-generation ADCs.
References
A Head-to-Head Battle of ADC Linkers: Val-Cit-PAB Versus Glucuronide
For researchers, scientists, and drug development professionals navigating the intricate landscape of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two prominent enzymatically cleavable linkers: the cathepsin B-sensitive Val-Cit-PAB linker and the β-glucuronidase-labile glucuronide linker.
This document delves into the fundamental mechanisms, comparative performance metrics, and detailed experimental protocols associated with each linker type, offering a comprehensive resource to inform rational ADC design.
At a Glance: Key Performance Characteristics
| Feature | Val-Cit-PAB Linker | Glucuronide Linker | Key Considerations |
| Cleavage Enzyme | Cathepsin B | β-glucuronidase | Both are lysosomal enzymes often overexpressed in the tumor microenvironment. |
| Payload Release | Intracellular (lysosomal) | Intracellular (lysosomal) and potentially in the tumor interstitium.[1][2] | Glucuronidase activity in the tumor microenvironment may offer a bystander effect advantage. |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by carboxylesterases in rodent models.[3] | Highly stable in circulation.[1][2] | The instability of Val-Cit linkers in mouse models can complicate preclinical evaluation. |
| Hydrophilicity | The PAB moiety is hydrophobic, which can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DAR). | The glucuronic acid moiety is highly hydrophilic, which can reduce aggregation of ADCs with hydrophobic payloads. | Lower aggregation is a significant advantage for manufacturability and potentially for in vivo performance. |
| Aggregation | Can induce significant aggregation (up to 80% in some cases). | Minimal aggregation observed (<5%). | This is a critical parameter for ADC developability. |
| In Vitro Efficacy | Potent and widely validated. | Efficacy is often similar to Val-Cit-PAB linkers in vitro. | In vitro potency does not always predict in vivo outcomes. |
| In Vivo Performance | Well-established efficacy, but potential for off-target toxicity due to premature payload release in some preclinical models. | Greater efficacy has been reported in some in vivo models, but there are conflicting reports on tolerability compared to Val-Cit-PAB. | The therapeutic window is a key differentiator that requires careful in vivo assessment. |
Delving Deeper: Mechanisms of Action
Both linker systems are designed to be stable in the systemic circulation and to release their cytotoxic payload upon internalization into target cancer cells. However, they employ distinct enzymatic triggers.
The Val-Cit-PAB Linker: A Protease-Triggered Release
The Val-Cit-PAB linker's mechanism is contingent on the activity of cathepsin B, a lysosomal protease.
The Glucuronide Linker: A Glycosidase-Mediated Release
The glucuronide linker is cleaved by β-glucuronidase, another lysosomal enzyme that is also found in the tumor microenvironment of some cancers.
Experimental Protocols for Comparative Evaluation
To ensure a robust and unbiased comparison of ADCs employing these two linker technologies, a suite of standardized in vitro and in vivo assays is essential.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Protocol:
-
Cell Seeding: Plate both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with both Val-Cit-PAB and glucuronide linkers. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Efficacy in Xenograft Models
This study evaluates the anti-tumor activity of the ADCs in a living organism.
Protocol:
-
Xenograft Model Establishment: Implant human cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Val-Cit-PAB ADC, glucuronide ADC).
-
ADC Administration: Administer the ADCs, typically intravenously, at one or more dose levels.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for each treatment group.
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
Protocol:
-
Incubation: Incubate the ADCs in plasma from relevant species (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples to determine the amount of intact ADC remaining and the concentration of released payload. This is often done using techniques like ELISA, LC-MS, or hydrophobic interaction chromatography (HIC).
ADC Aggregation Analysis
This analysis evaluates the propensity of ADCs to form aggregates, which can impact efficacy and immunogenicity.
Protocol:
-
Size Exclusion Chromatography (SEC): This is the primary method for quantifying aggregates. The ADC sample is passed through a column that separates molecules based on their size. Larger aggregates will elute earlier than the monomeric ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used to assess aggregation, as it separates molecules based on their hydrophobicity. Changes in the HIC profile can indicate aggregation.
Concluding Remarks
The choice between a Val-Cit-PAB and a glucuronide linker is not straightforward and depends on the specific characteristics of the antibody, payload, and target indication.
-
Val-Cit-PAB is a well-established and potent linker system, but its hydrophobicity and potential instability in rodent models warrant careful consideration.
-
Glucuronide linkers offer the significant advantages of high hydrophilicity, leading to reduced aggregation, and excellent plasma stability. However, the in vivo tolerability needs to be carefully evaluated for each specific ADC construct.
Ultimately, a comprehensive and rigorous experimental evaluation, as outlined in this guide, is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
Unveiling the Ripple Effect: A Comparative Guide to the Bystander Killing of ADCs with Cleavable Val-Cit Linkers
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) is a delicate balance of precision targeting and potent cytotoxicity. A key element in maximizing the therapeutic potential of these complex molecules is the "bystander effect"—the ability of an ADC to eliminate not only the target cancer cell but also its antigen-negative neighbors. This phenomenon is particularly critical in the context of heterogeneous tumors where antigen expression can be inconsistent. This guide provides an in-depth comparison of the bystander effect mediated by ADCs featuring cleavable valine-citrulline (Val-Cit) linkers, supported by experimental data and detailed methodologies.
The bystander effect is a hallmark of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1] Upon binding to an antigen-positive (Ag+) cancer cell and subsequent internalization, the Val-Cit linker is cleaved by lysosomal enzymes like Cathepsin B, releasing the cytotoxic payload.[2][3] If the payload possesses sufficient membrane permeability, it can diffuse out of the target cell and into the surrounding tumor microenvironment, inducing apoptosis in adjacent antigen-negative (Ag-) cells and thereby amplifying the ADC's anti-tumor activity.[1][2] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently traverse cell membranes, thus limiting the bystander effect.
The Decisive Role of the Payload: MMAE vs. MMAF
The choice of cytotoxic payload is as critical as the linker in determining the extent of the bystander effect. The auristatin derivatives monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are frequently paired with Val-Cit linkers, yet they exhibit markedly different bystander capabilities due to their distinct physicochemical properties.
MMAE, a more hydrophobic and neutral molecule, readily crosses cell membranes, enabling a potent bystander effect. Conversely, MMAF is more hydrophilic and carries a negative charge at physiological pH, which significantly curtails its ability to diffuse across cell membranes and kill neighboring cells. This fundamental difference in membrane permeability has profound implications for ADC design and therapeutic strategy. When a strong bystander effect is desired to combat tumor heterogeneity, MMAE is the payload of choice.
Quantitative Assessment of the Bystander Effect
The bystander effect can be quantified through various in vitro and in vivo assays to compare the efficacy of different ADC constructs. Key metrics include the half-maximal inhibitory concentration (IC50) in co-culture systems and the Bystander Effect Coefficient (φBE), which represents the efficiency of bystander killing.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various ADCs, highlighting the differences between payloads and the impact of the bystander effect.
| ADC Construct | Target Cell Line (Antigen Status) | Co-culture with Antigen-Negative Cells | IC50 | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) | No | < 100 nM | |
| Trastuzumab-vc-MMAE | GFP-MCF7 (HER2-) | No | > 100 nM | |
| Trastuzumab-vc-MMAE | N87 (HER2+) + GFP-MCF7 (HER2-) | Yes | Increased killing of GFP-MCF7 observed | |
| cAC10-vcMMAE | Karpas 299 (CD30+) | No | Potent | |
| cAC10-vcMMAF | Karpas 299 (CD30+) | No | Potent | |
| cAC10-vcMMAE | Admixed CD30+ and CD30- cells | Yes | Complete tumor remission | |
| cAC10-vcMMAF | Admixed CD30+ and CD30- cells | Yes | Only CD30+ cells eliminated | |
| P-MMAF | NCI N87 (HER2+) | No | 0.07 nmol/L | |
| T-MMAF | NCI N87 (HER2+) | No | 0.09 nmol/L | |
| Free MMAE | NCI N87 (HER2+) | No | 0.7 nmol/L | |
| Free MMAF | NCI N87 (HER2+) | No | 88.3 nmol/L |
Bystander Effect Coefficient (φBE)
The φBE can be determined from co-culture experiments where antigen-positive and antigen-negative cells are grown together. A higher φBE indicates a more potent bystander effect.
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) | Reference |
| MCF7 | Low | 1% | |
| MDA-MB 453 | Moderate | 3.6% | |
| SKBR3 | High | 12% | |
| N87 | High | 16% | |
| BT474 | High | 41% |
Visualizing the Mechanism and Experimental Workflows
To better understand the processes involved in the bystander effect of ADCs with Val-Cit linkers, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Navigating Preclinical ADC Development: A Comparative Guide to Val-Cit-PAB Linker Stability in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index. The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system has been a cornerstone in ADC design, prized for its susceptibility to cleavage by lysosomal proteases like cathepsin B within tumor cells. However, preclinical evaluation in murine models has revealed a significant challenge: the premature cleavage of this linker in mouse plasma. This guide provides an objective comparison of the in vivo stability of Val-Cit-PAB based ADCs in mouse models, highlighting key modifications that enhance stability and presenting the supporting experimental data.
A primary issue with the standard Val-Cit-PAB linker is its susceptibility to the mouse carboxylesterase Ces1c, which is not a significant factor in human plasma.[1][2][3] This enzymatic activity leads to premature payload release in the systemic circulation, potentially causing off-target toxicity and confounding the interpretation of efficacy studies in mouse models.[1][4] Consequently, a failure to address this species-specific instability can lead to the premature termination of promising ADC candidates during preclinical development.
To circumvent this challenge, several innovative linker technologies have been developed. A leading strategy involves the addition of a glutamic acid residue to the N-terminus of the dipeptide, creating a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. This modification sterically hinders the interaction with Ces1c, dramatically improving plasma stability in mice without compromising the desired intracellular cleavage by cathepsins.
Comparative In Vivo Stability of Val-Cit-PAB Based Linkers in Mouse Models
The following table summarizes quantitative data from studies comparing the in vivo stability of conventional Val-Cit-PAB ADCs with stabilized variants in mouse models.
| Linker Type | Mouse Model | Key Stability Metric | Result | Reference |
| Val-Cit-PAB | SCID Mice | ADC Half-life | ~2 days | |
| Glu-Val-Cit-PAB (EVCit) | SCID Mice | ADC Half-life | ~12 days | |
| Val-Cit-PAB | CD1 Mice | Free MMAE after 6 days | ~25% of total MMAE | |
| Tandem-Cleavage Linker | Granta 519 Xenograft | Efficacy | Equal or better than vedotin conjugate |
Experimental Protocols
The assessment of ADC stability in vivo involves a combination of pharmacokinetic (PK) analysis and efficacy studies in relevant mouse models.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the clearance rate of the total antibody and the intact ADC, and to quantify the amount of prematurely released payload in circulation.
Methodology:
-
Animal Model: Typically, immunodeficient mice (e.g., SCID or nude mice) are used for xenograft models, while syngeneic models are used for immunocompetent studies.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to the mice.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analysis:
-
Total Antibody Quantification: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (conjugated and unconjugated) over time.
-
Intact ADC Quantification: The concentration of the ADC with the payload still attached is measured. This can be done using a payload-specific ELISA or by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time signifies payload loss.
-
Free Payload Quantification: The plasma fraction is analyzed by LC-MS to quantify the concentration of the released cytotoxic payload.
-
-
Data Analysis: The pharmacokinetic parameters, such as half-life (t½) and clearance (CL), for both the total antibody and the intact ADC are calculated. A significant divergence in these parameters indicates linker instability.
In Vivo Efficacy Study in Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a tumor-bearing mouse model.
Methodology:
-
Cell Line and Animal Model: A human cancer cell line is implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control, a non-binding ADC control, and the experimental ADCs.
-
Dosing: ADCs are administered intravenously at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group and compared. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of ADC action and a typical experimental workflow.
Caption: Mechanism of Val-Cit-PAB ADC action and instability in mouse models.
Caption: Experimental workflow for in vivo stability and efficacy assessment of ADCs.
References
A Comparative Guide to LC-MS Methods for Analyzing Val-Cit Linker Cleavage Products in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit (valine-citrulline) linker is a critical component in the design of many antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells. The precise analysis of the cleavage of this linker and the subsequent release of the cytotoxic payload is paramount for the development of safe and effective ADCs. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and ability to quantify both the released payload and various catabolites.[1][2]
This guide provides a comparative overview of various LC-MS methods for the analysis of Val-Cit linker cleavage products, with a focus on the widely used payload, monomethyl auristatin E (MMAE). We present a compilation of experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.
Data Presentation: Comparison of LC-MS Methods for MMAE Quantification
The following table summarizes key parameters from different published LC-MS/MS methods for the quantification of MMAE, the cleavage product of a Val-Cit-PABC-MMAE linker. This allows for a direct comparison of chromatographic conditions and mass spectrometric parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | |||
| LC System | Shimadzu 8040 LC-MS/MS[3] | UPLC-MS/MS[4] | LC-qTOF-MS/MS[5] |
| Column | XBridge BEH Amide | Information not available | Information not available |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid | Information not available | Acetonitrile |
| Mobile Phase B | 95:5 acetonitrile/water with 0.1% formic acid and 1 mM ammonium formate | Information not available | Information not available |
| Flow Rate | 0.25 mL/min | Information not available | Information not available |
| Column Temperature | 40°C | Information not available | Information not available |
| Mass Spectrometry | |||
| Instrument | Triple Quadrupole | Information not available | Quadrupole-Time-of-Flight |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Positive |
| MRM Transitions | 718.5 -> 686.5 amu, 718.5 -> 152.1 amu | 718.6 -> 152.0 amu | Not applicable (HRMS) |
| Performance | |||
| LLOQ | 10 pg/mL | 0.04 nM (in mouse serum) | 1.01 ng/mL |
| Calibration Range | 10-10,000 pg/mL | 0.04–100 nM | 1.01–2,200 ng/mL |
| Sample Pre-treatment | Protein precipitation | Protein precipitation | Protein precipitation with acetonitrile |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for an in vitro Cathepsin B cleavage assay and a general LC-MS/MS method for quantifying the released payload from plasma samples.
Protocol 1: In Vitro Cathepsin B-Mediated Cleavage Assay
This protocol is designed to assess the susceptibility of a Val-Cit linker in an ADC to enzymatic cleavage by Cathepsin B, mimicking the conditions within a lysosome.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard (e.g., labeled MMAE)
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the cleavage rate and half-life of the linker.
Protocol 2: LC-MS/MS Quantification of Released MMAE from Plasma
This protocol outlines a general procedure for the extraction and quantification of free MMAE from plasma samples, a critical analysis in pharmacokinetic studies.
Materials:
-
Plasma samples containing the ADC
-
Acetonitrile (ACN) or a methanol-ethanol mixture for protein precipitation
-
Internal Standard (IS) solution (e.g., stable isotope-labeled MMAE)
-
LC-MS/MS system
Procedure:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard solution.
-
Add 200 µL of cold acetonitrile or methanol-ethanol mixture to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Quantify the concentration of MMAE using a calibration curve prepared in the corresponding biological matrix.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes in the analysis of Val-Cit linker cleavage.
Caption: Cathepsin B-mediated cleavage of a Val-Cit linker.
Caption: Workflow for LC-MS analysis of cleavage products.
References
- 1. researchgate.net [researchgate.net]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of ADCs with different cleavable linkers
A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Different Cleavable Linkers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Cleavable linkers are designed to be stable in systemic circulation and release their cytotoxic payload in response to the specific physiological conditions of the tumor microenvironment, thereby maximizing on-target efficacy while minimizing systemic toxicity.[1] This guide provides a comparative analysis of the three primary types of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—supported by experimental data and detailed methodologies.
The Critical Role of the Linker in ADC Efficacy
The linker in an ADC has a significant impact on its stability, payload release profile, and ultimately, its therapeutic efficacy.[2] An ideal cleavable linker prevents premature payload release in the plasma and facilitates efficient and selective release at the tumor site.[1][2] This targeted release can also lead to a "bystander effect," where the released, membrane-permeable payload kills neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3]
Mechanisms of Cleavable Linkers
There are three main strategies for cleavable linkers, each exploiting a different aspect of the tumor microenvironment or intracellular compartments:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the valine-citrulline (VC) dipeptide, that is cleaved by proteases like cathepsin B, which are overexpressed in the lysosomes of tumor cells. Due to the presence of protease inhibitors in the blood, these linkers generally exhibit good plasma stability.
-
pH-Sensitive Linkers: These linkers, often utilizing a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the physiological pH of the cytoplasm and blood (pH 7.4). However, they can sometimes be susceptible to hydrolysis in the plasma, potentially leading to off-target toxicity.
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of higher intracellular concentrations of glutathione (GSH) found in tumor cells compared to the plasma. This differential in GSH levels allows for selective payload release within the target cells.
Below is a diagram illustrating the distinct cleavage mechanisms of these linkers following ADC internalization.
Caption: Mechanisms of intracellular payload release for different cleavable linkers.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of ADCs with different cleavable linkers. It is important to note that direct head-to-head comparisons across all three linker types with the same antibody and payload under identical experimental conditions are limited in the literature.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 (M) | Citation |
| Trastuzumab-vc-MMAE | Protease-Sensitive (vc) | MMAE | NCI-N87 | HER2 | Potent | |
| mil40-16 | Protease-Sensitive (vc) | MMAE | BT-474 | HER2 | Not explicitly stated | |
| Gemtuzumab ozogamicin | pH-Sensitive (Hydrazone) | Calicheamicin | HL-60 | CD33 | ~1 x 10⁻¹¹ | |
| Inotuzumab ozogamicin | pH-Sensitive (Hydrazone) | Calicheamicin | CD22+ cells | CD22 | Varies by cell line | |
| IMGN901 | Glutathione-Sensitive (Disulfide) | DM1 | CD56+ cells | CD56 | ~1 x 10⁻¹⁰ |
Table 2: In Vitro Bystander Effect
| ADC | Linker Type | Payload | Co-culture System | Bystander Killing | Citation |
| Brentuximab vedotin | Protease-Sensitive (vc) | MMAE | CD30+ / CD30- cells | Yes | |
| Sacituzumab govitecan | pH-Sensitive (Hydrazone) | SN-38 | TROP-2+ / TROP-2- cells | Yes | |
| Trastuzumab-vc-MMAE | Protease-Sensitive (vc) | MMAE | HER2+ / HER2- cells | Yes | |
| Trastuzumab-SMCC-DM1 | Non-Cleavable (control) | DM1 | HER2+ / HER2- cells | Limited/No |
Table 3: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Protease-Sensitive (novel) | NCI-N87 | Not specified | More potent than Herceptin-MMAE | |
| APL-1081-based ADC 5 | Protease-Sensitive (Exo-EVC) | Not specified | 2.5 mg/kg | Significant antitumor efficacy | |
| T-DXd (Trastuzumab deruxtecan) | Protease-Sensitive (GGFG) | NCI-N87 | Not specified | Comparable to Exo-linker ADC | |
| PF-06804103 | Protease-Sensitive | Multiple HER2+ models | Not specified | More potent than T-DM1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50 value) of an ADC on antigen-positive cells.
Protocol:
-
Cell Plating: Seed antigen-positive cells in a 96-well plate and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Add the diluted ADC to the wells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using non-linear regression.
In Vitro Bystander Effect Co-culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Preparation: Use antigen-negative cells engineered to express a fluorescent protein (e.g., GFP).
-
Co-culture Plating: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of the antigen-negative cells. A decrease in viability indicates a bystander effect.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Protocol:
-
Model Establishment: Subcutaneously implant tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 150-300 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, ADC, etc.) and administer the treatment intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Metrics: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
The following diagram illustrates a general workflow for the preclinical evaluation of ADCs.
Caption: General experimental workflow for preclinical ADC evaluation.
Signaling Pathways in ADC Action
The efficacy of an ADC is contingent on a series of cellular events, from initial binding and internalization to the final release and action of the payload.
-
Binding and Internalization: The ADC's antibody binds to a specific antigen on the tumor cell surface. This complex is then internalized, most commonly through clathrin-mediated endocytosis, into an endosome.
-
Trafficking and Cleavage: The endosome containing the ADC matures and may fuse with a lysosome. The acidic and enzyme-rich environment of the lysosome (or the decreasing pH of the endosome) triggers the cleavage of the linker. For glutathione-sensitive linkers, cleavage occurs in the cytoplasm.
-
Payload Release and Action: The released cytotoxic payload then exerts its effect, for example, by damaging DNA or inhibiting microtubule assembly, leading to apoptosis. If the payload is membrane-permeable, it can diffuse out of the cell and kill neighboring cells (the bystander effect).
The diagram below outlines the general signaling pathway for ADC-mediated cell killing.
Caption: Signaling pathway of ADC-mediated cytotoxicity.
Conclusion
The choice of a cleavable linker is a multifaceted decision in ADC design, balancing plasma stability with efficient payload release at the tumor site. Protease-sensitive linkers are widely used and generally show good stability and potent anti-tumor activity. pH-sensitive linkers can also be effective but may carry a higher risk of premature payload release. Glutathione-sensitive linkers offer an alternative intracellular release mechanism. The ability to induce a bystander effect is a key advantage of cleavable linkers, particularly for treating heterogeneous tumors. A thorough in vitro and in vivo evaluation, using the standardized protocols outlined in this guide, is essential for selecting the optimal linker strategy to maximize the therapeutic potential of a novel ADC.
References
Comparative Analysis of Drug Release from Val-Cit-PAB Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a widely utilized, cathepsin B-cleavable system designed for specific drug release within the lysosomal compartment of target tumor cells.[1][][3] This guide provides a comparative overview of the drug release kinetics from Val-Cit-PAB linkers, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation ADCs.
The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and specific release of the payload upon internalization into the target cell.[4] The Val-Cit dipeptide sequence is designed to be recognized and cleaved by proteases like cathepsin B, which are often overexpressed in the acidic environment of tumor cell lysosomes.[5]
Quantitative Comparison of Linker Performance
The selection of a linker has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes key quantitative data comparing the performance of Val-Cit-PAB linkers with other common linker technologies. The data presented are representative and based on findings in scientific literature.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Intracellular Release Rate | Key Characteristics |
| Val-Cit-PAB | Enzymatic (Cathepsin B) | Human Plasma: ~230 days | Rapid | High tumor cell selectivity; susceptible to premature cleavage in rodent plasma. |
| Val-Ala-PAB | Enzymatic (Cathepsin B) | Mouse Plasma: >7 days | Slower than Val-Cit (~50% rate) | Lower hydrophobicity, allowing for higher drug-to-antibody ratios (DAR) without aggregation. |
| Hydrazone | pH-sensitive (Acidic) | ~1.5–2% release per day in circulation | Moderate | Early generation linker; potential for instability in systemic circulation. |
| Disulfide | Reductive (Glutathione) | Variable (dependent on steric hindrance) | Rapid in reducing environments | Susceptible to premature release in circulation. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of Ab | High | Slow | Requires full antibody degradation for payload release. |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage and stability. Below are standard methodologies for assessing the rate of drug release from Val-Cit-PAB linkers.
1. In Vitro Cathepsin B Cleavage Assay
-
Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.
-
Materials:
-
ADC construct with Val-Cit-PAB linker
-
Purified human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
Quenching Solution (e.g., Acetonitrile with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of the ADC in the assay buffer to a final concentration of 1-10 µM.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples using LC-MS/MS to quantify the concentration of the released payload.
-
Calculate the rate of drug release from the time-course data.
-
2. Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
-
Materials:
-
ADC construct
-
Human, rat, or mouse plasma
-
Incubator at 37°C
-
Protein precipitation solution (e.g., Acetonitrile)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the ADC construct in the selected plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect an aliquot of the plasma sample.
-
To precipitate the plasma proteins and release the bound drug, add a sufficient volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze it by LC-MS/MS to quantify the amount of released payload.
-
The half-life of the ADC in plasma is determined by plotting the percentage of intact ADC over time.
-
Visualizing Mechanisms and Workflows
Diagrams are provided below to clarify the biological mechanism of drug release from Val-Cit-PAB linkers and the general experimental workflow.
Caption: Mechanism of drug release from a Val-Cit-PAB linker.
Caption: Workflow for quantifying drug release from ADCs.
References
A Head-to-Head Comparison: Cathepsin B-Cleavable vs. pH-Sensitive Linkers in Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the entire construct. This guide provides an objective, data-driven comparison of two major classes of cleavable linkers: cathepsin B-cleavable and pH-sensitive linkers.
The ideal linker for an ADC must strike a delicate balance: it needs to be highly stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet be efficiently cleaved to release the drug upon reaching the target tumor cells.[1] Cathepsin B-cleavable and pH-sensitive linkers represent two distinct strategies to achieve this controlled drug release.
Mechanism of Action: Enzymatic Precision vs. Environmental Acidity
Cathepsin B-Cleavable Linkers: These linkers are typically peptide-based and are designed to be substrates for specific lysosomal proteases, most notably cathepsin B.[2] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various cancer cells.[] The activity of cathepsin B is optimal in the acidic environment of the lysosome (pH 4.5-5.5), which provides an additional layer of specificity.[4] The most common cathepsin B-cleavable dipeptide sequence is valine-citrulline (Val-Cit).[5] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond, initiating the release of the payload.
pH-Sensitive Linkers: This class of linkers, with hydrazones being a prominent example, exploits the pH differential between the bloodstream (pH ~7.4) and the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone bonds are relatively stable at physiological pH but undergo hydrolysis under acidic conditions, leading to the release of the conjugated drug. This mechanism relies on a general chemical property rather than a specific enzymatic reaction.
Figure 1. Comparative mechanism of payload release for ADCs with cathepsin B-cleavable and pH-sensitive linkers.
Performance Comparison: A Data-Driven Analysis
The performance of a linker is evaluated based on several key parameters: its stability in plasma, the efficiency and specificity of its cleavage at the target site, and the resulting in vitro and in vivo efficacy and toxicity of the ADC.
Plasma Stability
A critical advantage of cathepsin B-cleavable linkers is their generally superior plasma stability compared to pH-sensitive linkers. The enzymatic cleavage mechanism provides a high degree of specificity, as the target enzyme, cathepsin B, is primarily located within the lysosomes and has low activity at the physiological pH of blood. In contrast, some hydrazone linkers can exhibit premature hydrolysis in the bloodstream, leading to off-target drug release and potential toxicity. However, the stability of hydrazone linkers can be modulated by altering their chemical structure.
| Linker Type | Linker Example | Plasma Source | Stability Metric (Half-life) | Reference |
| Cathepsin B-Cleavable | Val-Cit | Human | > 230 days | |
| pH-Sensitive | Phenylketone-derived Hydrazone | Human and Mouse | ~2 days | |
| pH-Sensitive | Acylhydrazone (from aliphatic aldehyde) | Buffer (pH 7.4) | 20 - 150 minutes | |
| pH-Sensitive | Acylhydrazone (from aromatic aldehyde) | Buffer (pH 7.4) | > 72 hours |
Table 1: Comparative Plasma Stability of Cathepsin B-Cleavable and pH-Sensitive Linkers. Note that data is compiled from different studies with varying experimental conditions.
Cleavage Efficiency and Specificity
Cathepsin B-cleavable linkers offer high specificity due to their reliance on a particular enzyme that is overexpressed in many tumors. However, it has been shown that other lysosomal proteases can also contribute to the cleavage of Val-Cit linkers, which can be advantageous in preventing resistance due to the downregulation of a single enzyme.
The cleavage of pH-sensitive linkers is solely dependent on the acidic environment. While the pH of the tumor microenvironment can be slightly acidic, the more significant pH drop occurs within the endosomes and lysosomes, which is the primary site of cleavage for these linkers.
| Linker Type | Cleavage Trigger | Primary Location of Cleavage | Specificity |
| Cathepsin B-Cleavable | Cathepsin B (and other lysosomal proteases) | Lysosome | High (Enzyme-dependent) |
| pH-Sensitive (Hydrazone) | Low pH (4.5 - 6.5) | Endosome/Lysosome | Moderate (pH-dependent) |
Table 2: Comparison of Cleavage Mechanisms and Specificity.
In Vitro and In Vivo Efficacy
The ultimate measure of a linker's performance is the resulting efficacy of the ADC. In vitro cytotoxicity assays, which determine the half-maximal inhibitory concentration (IC50), are crucial for evaluating the potency of an ADC. Several studies have demonstrated that ADCs with cathepsin B-cleavable linkers can exhibit potent in vitro cytotoxicity. For instance, an ADC with a β-galactosidase-cleavable linker (another type of enzymatic linker) showed a lower IC50 value (8.8 pmol/L) compared to an ADC with a Val-Cit linker (14.3 pmol/L) against the same cell line, highlighting the impact of the specific cleavable motif.
In vivo studies in animal models are essential to assess the overall therapeutic index, considering both anti-tumor activity and toxicity. ADCs with cathepsin B-cleavable linkers have shown significant tumor growth inhibition in various xenograft models. For example, a doxorubicin prodrug with a cathepsin B-cleavable linker demonstrated 2.1-fold better anticancer efficacy compared to free doxorubicin in an in vivo model.
While direct head-to-head in vivo comparisons are limited, the superior plasma stability of cathepsin B-cleavable linkers is expected to translate to a better safety profile and potentially improved efficacy by ensuring more of the payload reaches the tumor. However, ADCs with optimized pH-sensitive linkers have also achieved clinical success.
| ADC Component | Cell Line | IC50 Value | Reference |
| ADC with β-galactosidase-cleavable linker | HER2+ cells | 8.8 pmol/L | |
| ADC with Val-Cit linker | HER2+ cells | 14.3 pmol/L | |
| ADC with Sulfatase-cleavable linker | HER2+ cells | 61 and 111 pmol/L | |
| ADC with non-cleavable linker | HER2+ cells | 609 pmol/L |
Table 3: Representative In Vitro Cytotoxicity (IC50) Data for ADCs with Different Enzymatically Cleavable Linkers. Lower IC50 values indicate higher potency.
Experimental Protocols
Reproducible and well-documented experimental methods are fundamental to the evaluation of ADC linkers. Below are detailed protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature drug release in plasma.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain plasma from the desired species (e.g., human, mouse, rat).
-
Incubation: Spike the ADC into the plasma at a final concentration of 1-10 µM. The final concentration of the organic solvent from the stock solution should be less than 1% to prevent protein precipitation. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing: To stop the reaction and precipitate plasma proteins, add a quenching solution (e.g., cold acetonitrile). Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Analysis: Carefully collect the supernatant. Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact ADC and/or released payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time. Calculate the half-life (t½) of the ADC in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B cleavable novel prodrug Ac-Phe-Lys-PABC-ADM enhances efficacy at reduced toxicity in treating gastric cancer peritoneal carcinomatosis: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-Cit-PAB-OH
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-Cit-PAB-OH, ensuring regulatory compliance and minimizing risks.
The fundamental principle for the disposal of this compound is to handle it as a hazardous chemical waste. This approach ensures the highest level of safety and adherence to regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Key Safety and Handling Information
| Property | Value | Reference Compound |
| Storage Class Code | 11 - Combustible Solids | Fmoc-Val-Cit-PAB-OH[1] |
| WGK (Water Hazard Class) | 3 - Highly hazardous to water | Fmoc-Val-Cit-PAB-OH[1] |
| Appearance | White to off-white solid powder.[1] | Fmoc-Val-Cit-PAB-OH[1] |
| Storage Temperature | 2-8°C.[1] | Fmoc-Val-Cit-PAB-OH |
Step-by-Step Disposal Procedures
Adherence to the following protocols is crucial for the safe disposal of this compound and its associated waste streams.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Unused or Expired Solid this compound
Solid waste of this compound must be disposed of as hazardous chemical waste.
-
Containerization : Place the solid chemical in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Labeling : Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and the full chemical name: this compound.
-
Segregation : Do not mix solid this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Storage : Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Collection : Arrange for disposal through your institution's hazardous waste management program.
Disposal of Liquid Waste from Experimental Use
Liquid waste generated during experimental procedures, such as peptide synthesis, contains not only this compound but also hazardous byproducts and solvents. The deprotection of the Fmoc group, typically using a base like piperidine in a solvent such as dimethylformamide (DMF), generates hazardous byproducts like dibenzofulvene and its adducts.
-
Waste Collection : Collect all liquid waste, including solvents, deprotection solutions (e.g., piperidine in DMF), and cleavage cocktails (e.g., containing trifluoroacetic acid - TFA), in a designated, properly labeled hazardous waste container.
-
Labeling : The container label should clearly indicate "Hazardous Waste" and list all chemical constituents (e.g., "DMF, Piperidine, TFA, Fmoc-byproducts").
-
Storage : Store the sealed container in a designated hazardous waste area, away from incompatible materials.
-
Disposal : Arrange for collection and disposal through your institution's certified hazardous waste vendor. Under no circumstances should this chemical waste be discharged into sewer systems.
Disposal of Contaminated Labware
Items that have come into contact with this compound are considered contaminated solid waste.
-
Solid Waste : Items such as contaminated gloves, weighing paper, and pipette tips should be double-bagged and placed in a designated solid hazardous waste container.
-
Contaminated Glassware : If not being cleaned for reuse, contaminated glassware should be disposed of as hazardous waste. If reusing, triple-rinse the glassware with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Cit-PAB-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-Cit-PAB-OH, a key reagent in peptide synthesis and antibody-drug conjugate (ADC) development.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound and associated reagents, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised. |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | All steps should be performed in a certified chemical fume hood.[4] |
| Handling liquid waste | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| General laboratory work | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required, but dependent on specific lab protocols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound during a typical experimental procedure, such as solid-phase peptide synthesis.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste generated should be treated as hazardous.
Solid Waste:
-
Unused or expired this compound solid should be collected in a clearly labeled, sealed container.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
The container should be marked as "Hazardous Waste" and include the chemical name.
Liquid Waste: Liquid waste streams generated during SPPS are particularly hazardous due to the presence of solvents and deprotection reagents.
-
Fmoc Deprotection Waste: The removal of the Fmoc protecting group is typically achieved using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). This resulting solution is a hazardous waste stream and must be collected in a separate, properly labeled waste container.
-
General Solvent Waste: Other solvent washes (e.g., with DMF or dichloromethane) should be collected in a designated hazardous solvent waste container.
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a full list of their chemical constituents.
All waste must be disposed of through your institution's official hazardous waste management program. Never pour chemical waste down the drain.
Experimental Protocols: Key Methodologies
The primary application of this compound is in solid-phase peptide synthesis (SPPS). A general understanding of this process is essential for safe handling.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Overview:
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble resin support. The use of the Fmoc protecting group for the alpha-amine is a common strategy.
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a mild base, usually a solution of 20% piperidine in DMF. This step liberates a free amine to which the next amino acid will be coupled. This deprotection step should be performed under a hood to avoid exposure to piperidine.
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and then added to the resin, forming a peptide bond with the free amine.
-
Washing: The resin is again washed to remove any unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).
By adhering to these safety protocols and operational procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
